Quinoline-3-carboximidamide
Description
Significance of the Quinoline (B57606) Scaffold in Drug Discovery and Organic Synthesis
The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry and organic synthesis. researchgate.netorientjchem.orgnih.gov Recognized as a "privileged structure," this bicyclic heterocycle is a recurring motif in a multitude of natural products and synthetic compounds with significant biological activities. researchgate.net The inherent properties of the quinoline nucleus, such as its aromaticity, ability to intercalate with DNA, and capacity to form hydrogen bonds, make it a versatile framework for the design of new drugs. researchgate.net
Historically, the importance of the quinoline core was first established with the discovery of quinine, an antimalarial alkaloid isolated from the bark of the Cinchona tree. nih.govresearchgate.net This discovery paved the way for the development of a plethora of synthetic quinoline-based drugs, including well-known antimalarials like chloroquine (B1663885) and primaquine, as well as antibacterial agents such as ciprofloxacin (B1669076). nih.gov Beyond infectious diseases, quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and neuroprotective activities. orientjchem.orgontosight.aifrontiersin.org The adaptability of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological and physicochemical properties to optimize therapeutic efficacy. researchgate.netorientjchem.org
In organic synthesis, the quinoline scaffold serves as a valuable building block for the construction of more complex molecules and functional materials. nih.gov A variety of synthetic methodologies, including classical named reactions and modern catalytic approaches, have been developed for the efficient construction of the quinoline ring system. rsc.org This accessibility facilitates the creation of diverse libraries of quinoline derivatives for high-throughput screening and drug discovery programs.
Overview of Carboximidamide Functionality in Bioactive Compounds
The carboximidamide group, also known as an amidine, is a functional group characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This moiety is recognized for its unique electronic and steric properties, which contribute to its role in various bioactive compounds. The carboximidamide functionality can act as a strong base and is often protonated at physiological pH, allowing it to participate in crucial ionic interactions with biological targets.
In medicinal chemistry, the carboximidamide group is often employed as a bioisostere for other functional groups, such as amides and carboxylic acids. This substitution can lead to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles of drug candidates. The ability of the carboximidamide group to form multiple hydrogen bonds and engage in electrostatic interactions makes it a valuable pharmacophore in the design of enzyme inhibitors and receptor antagonists. For instance, compounds containing the carboximidamide moiety have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. acs.org
Historical Context of Quinoline-3-carboximidamide Research Trajectories
While the broader quinoline scaffold has a rich history in medicinal chemistry dating back to the 19th century with the isolation of quinine, specific research on this compound is a more recent development. researchgate.net Early research on quinoline derivatives primarily focused on modifications at other positions of the quinoline ring, leading to the discovery of key antimalarial and antibacterial drugs. nih.gov
The exploration of substituents at the 3-position of the quinoline ring, particularly those with the potential for diverse biological interactions like the carboximidamide group, gained traction as medicinal chemists sought to expand the therapeutic applications of the quinoline scaffold. The development of synthetic methods to introduce functionalities at the C3 position of the quinoline nucleus was a crucial step in enabling the investigation of compounds like this compound. While specific historical milestones for the parent this compound are not extensively documented in early literature, the research trajectory likely followed the broader trend of exploring diverse quinoline substitutions to identify new bioactive agents. The synthesis and study of related quinoline-3-carboxamide (B1254982) derivatives have been more prominently reported, laying the groundwork for the investigation of their carboximidamide analogues. nih.gov
Scope and Relevance of this compound Analogues and Hybrid Systems
The exploration of this compound analogues and hybrid systems represents a significant and promising area of contemporary research. By modifying the core structure of this compound, scientists aim to enhance its biological activity, selectivity, and pharmacokinetic properties.
Analogues of this compound often involve the introduction of various substituents on the quinoline ring or the carboximidamide nitrogen atoms. These modifications can profoundly influence the compound's interaction with biological targets. For example, the synthesis and evaluation of N-hydroxy-quinoline-3-carboximidamide derivatives have been explored for their potential antiviral activities. acs.org Research on quinoline-3-carboxamide analogues as inhibitors of enzymes like cholesteryl ester transfer protein (CETP) and ATM kinase highlights the therapeutic potential of this structural class. nih.govmdpi.com
The following table provides examples of the biological activities of some quinoline-3-carboxamide and N-hydroxy-quinoline-3-carboximidamide analogues:
| Compound Type | Target/Activity | Key Findings |
| Quinoline-3-carboxamide derivatives | ATM Kinase Inhibitors | Showed promising cytotoxicity against various cancer cell lines. nih.gov |
| Quinoline-3-carboxamide derivatives | Cholesteryl Ester Transfer Protein (CETP) Inhibitors | Demonstrated potential for the management of dyslipidemia. mdpi.com |
| N-hydroxy-quinoline-3-carboximidamide analogues | Antiviral (Enterovirus D68) | Exhibited potent antiviral activity against various EV-D68 strains. acs.org |
Hybrid systems incorporating the this compound scaffold with other pharmacologically active moieties represent another important research avenue. This molecular hybridization strategy aims to create multifunctional molecules with enhanced efficacy or the ability to address multiple targets simultaneously. nih.govmdpi.com For instance, combining the quinoline core with other heterocyclic systems like benzimidazoles has led to the development of potent anticancer agents. mdpi.comnih.gov While specific examples of hybrids directly incorporating the this compound unit are less common in the literature, the principles of molecular hybridization are readily applicable.
The table below illustrates the concept of quinoline-based hybrid systems with examples of their biological activities:
| Hybrid System Components | Target/Activity | Example |
| Quinoline and Benzimidazole (B57391) | Anticancer | Novel quinoline-benzimidazole hybrids showed antiproliferative activity. mdpi.comnih.gov |
| Quinoline and Triazole | Antimalarial | Quinoline-triazole hybrids demonstrated efficacy against Plasmodium falciparum. e-century.us |
| Quinoline and Sulfonamide | Antimalarial | Quinoline-sulfonamide hybrids displayed good schizonticidal activity. mdpi.com |
The continued investigation of this compound analogues and the design of novel hybrid molecules hold significant potential for the discovery of new therapeutic agents for a wide range of diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-6H,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRVDOZCMGSORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404392 | |
| Record name | QUINOLINE-3-CARBOXAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299423-78-2 | |
| Record name | QUINOLINE-3-CARBOXAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Quinoline 3 Carboximidamide and Its Precursors
Classical Approaches to Quinoline (B57606) Core Synthesis Relevant to Quinoline-3-carboximidamide
The traditional methods for quinoline synthesis are named reactions that have been refined over many decades. These reactions typically involve the cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. While these methods are foundational, they often require harsh conditions.
Skraup Synthesis and its Modifications
First described by Zdenko Hans Skraup in 1880, the Skraup synthesis is a cornerstone for producing quinolines. wikipedia.orgpharmaguideline.com The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form quinoline. wikipedia.org The reaction begins with the dehydration of glycerol by sulfuric acid to produce acrolein. pharmaguideline.com Aniline then undergoes a Michael addition to acrolein, followed by cyclization and oxidation to yield the quinoline ring. pharmaguideline.com
A significant challenge with the Skraup synthesis is the often violent and exothermic nature of the reaction. orgsyn.org To mitigate this, modifications have been introduced, such as the addition of ferrous sulfate, which moderates the reaction rate. orgsyn.org Arsenic acid can also be used as a milder oxidizing agent compared to nitrobenzene. wikipedia.org Despite its harsh conditions, the Skraup synthesis is highly versatile, allowing for the preparation of a wide array of quinoline derivatives by using substituted anilines. researchgate.netgoogle.com However, its application to produce precursors for this compound would require an aniline with substituents that can be later converted to the 3-carboximidamide group, which can be challenging due to the aggressive reaction conditions. Modifications using microwave irradiation and ionic liquids have been explored to create more efficient and environmentally benign protocols. nih.goviipseries.org
Table 1: Comparison of Classical and Modified Skraup Synthesis
| Feature | Classical Skraup Synthesis | Modified Skraup Synthesis |
| Reagents | Aniline, glycerol, H₂SO₄, nitrobenzene wikipedia.org | Aniline, glycerol, H₂SO₄, milder oxidants (e.g., arsenic acid), moderators (e.g., FeSO₄) wikipedia.orgorgsyn.org |
| Conditions | High temperature, often violent reaction orgsyn.org | More controlled reaction, can be adapted for microwave or ionic liquid conditions nih.goviipseries.org |
| Advantages | High versatility researchgate.net | Improved safety and control, potentially greener alternatives nih.gov |
| Disadvantages | Harsh conditions, low yields in some cases, difficult purification researchgate.netscispace.com | May still require harsh acids, yields can be variable scispace.com |
Friedlander Synthesis and its Variants
The Friedländer synthesis, discovered by Paul Friedländer, provides a direct route to quinoline derivatives through the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or aldehyde). wikipedia.orgjk-sci.com This condensation reaction can be catalyzed by acids (like trifluoroacetic acid or toluenesulfonic acid) or bases (such as sodium hydroxide (B78521) or piperidine). wikipedia.orgjk-sci.comnih.gov
Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation followed by cyclization and dehydration. The second pathway suggests the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol reaction and subsequent elimination to form the quinoline ring. wikipedia.org A key advantage of this method is its operational simplicity and the availability of starting materials for producing polysubstituted quinolines. jk-sci.comresearchgate.net For the synthesis of precursors to this compound, a 2-aminobenzaldehyde could be reacted with a compound like cyanoacetamide, which would introduce the necessary cyano group at the 3-position, a direct precursor to the carboximidamide function.
Variants of the Friedländer synthesis have been developed to overcome limitations such as the availability of 2-aminobenzaldehydes. mdpi.com One modification involves the in situ reduction of 2-nitrobenzaldehydes, which are more readily available, followed by the condensation reaction. mdpi.com
Table 2: Features of the Friedlander Synthesis
| Feature | Description |
| Reactants | 2-aminoaryl aldehyde/ketone and a compound with an α-methylene group jk-sci.com |
| Catalysts | Acids (e.g., TFA, p-TsOH) or bases (e.g., NaOH, piperidine) wikipedia.orgnih.gov |
| Products | Polysubstituted quinolines researchgate.net |
| Advantages | Simple, straightforward, good for polysubstituted products researchgate.net |
| Relevance to this compound | A 2-aminobenzaldehyde can be reacted with a precursor like cyanoacetamide to install the 3-substituent. |
Doebner-von Miller Reaction and Contemporary Adaptations
The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of a strong acid, typically hydrochloric acid or a Lewis acid like tin tetrachloride. iipseries.orgwikipedia.org This method allows for the synthesis of 2- and/or 4-substituted quinolines. nih.gov The reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org
The mechanism of the Doebner-von Miller reaction is complex and still a subject of discussion, but it is generally accepted to proceed through a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org A significant drawback of the classical Doebner-von Miller reaction is the use of harsh and hazardous reagents, tedious workup procedures, and the formation of side products, often leading to low yields. ukzn.ac.za
Contemporary adaptations have focused on making the reaction more environmentally friendly and efficient. These include the use of solid acid catalysts like silver(I)-exchanged Montmorillonite K10, which allows for solvent-free conditions and catalyst recycling. ukzn.ac.za Such modifications have been shown to produce quinoline derivatives in moderate to excellent yields (42-89%) in shorter reaction times. ukzn.ac.za
Combes and Knorr Quinoline Syntheses
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. wikipedia.orgquimicaorganica.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by steric and electronic effects of the substituents on both the aniline and the β-diketone. wikipedia.org
The Knorr quinoline synthesis , on the other hand, converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid or polyphosphoric acid. orientjchem.orgwikipedia.org The reaction mechanism involves an intramolecular electrophilic aromatic substitution. wikipedia.org The reaction conditions can influence the formation of isomeric products; for instance, using a large excess of polyphosphoric acid favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to the competing formation of a 4-hydroxyquinoline. wikipedia.org This method is versatile for creating various substituted quinoline derivatives by starting with different aromatic amines and β-ketoesters. orientjchem.org
Modern and Green Chemistry Paradigms in this compound Synthesis
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources and environmentally benign solvents, are increasingly being applied to the synthesis of quinoline derivatives.
Microwave-Assisted Synthesis of Quinoline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner product profiles compared to conventional heating methods. benthamdirect.comnih.gov The application of microwave irradiation has been successfully demonstrated for various quinoline syntheses, including modifications of the Skraup and Friedländer reactions. nih.govnih.govmdpi.com
For instance, microwave-assisted Skraup reactions have been performed, and while they may not always improve the yield, they significantly decrease the reaction time. nih.gov In the context of the Friedländer synthesis, microwave irradiation has been used with a reusable solid acid catalyst (Nafion NR50) to achieve an environmentally friendly synthesis of quinolines. mdpi.com
Microwave-assisted synthesis is particularly relevant for the preparation of precursors to this compound. For example, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form quinoline thiosemicarbazones has been achieved in excellent yields within minutes under microwave irradiation. mdpi.com Similarly, the synthesis of quinoline-fused benzodiazepines has been efficiently carried out using microwave-assisted condensation. asianpubs.org These examples highlight the potential of microwave technology to facilitate the rapid and efficient synthesis of complex quinoline derivatives, including those functionalized at the 3-position, which are direct precursors or analogues of this compound.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days scispace.comlew.ro | Minutes mdpi.comacs.org |
| Yields | Often moderate to good ukzn.ac.za | Often good to excellent nih.govmdpi.com |
| Energy Efficiency | Lower | Higher benthamdirect.com |
| Solvent Use | Often requires bulk solvents | Can often be performed under solvent-free conditions or with green solvents lew.rotandfonline.com |
| Side Reactions | More prevalent | Often reduced, leading to cleaner products nih.gov |
Solvent-Free Reaction Methodologies
Solvent-free, or neat, reaction conditions represent a significant step towards greener chemical synthesis by minimizing the use of potentially hazardous organic solvents. jocpr.com Several solvent-free methods for quinoline synthesis have been developed, often employing catalysts to facilitate the reaction.
One approach involves the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group. nih.gov For instance, polysubstituted quinolines can be synthesized in high yields (93%) by reacting a 2-aminobenzaldehyde with a ketone under solvent-free conditions at 100°C, using an ionic liquid like [Hbim]BF₄ as a reusable catalyst. nih.gov Another efficient method utilizes Li⁺-modified nanoporous Na⁺-montmorillonite as a catalyst for the Friedländer reaction, also at 100°C, achieving yields as high as 96% within 0.5 to 2 hours. nih.gov
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for solvent-free quinoline synthesis. tandfonline.com For example, the reaction of o-aminobenzophenone derivatives with carbonyl compounds can be achieved using propylsulfonic acid functionalized silica (B1680970) gel [SiO₂-Pr-SO₃H] as a recyclable catalyst under microwave irradiation at 80°C, yielding quinolines in 22–93% yield. tandfonline.com
Table 1: Examples of Solvent-Free Quinoline Synthesis
| Catalyst/Method | Reactants | Conditions | Yield (%) | Reference |
| [Hbim]BF₄ | 2-aminobenzaldehyde, ketone | 100°C, 3-6 h | 93 | nih.gov |
| Li⁺-modified Na⁺-montmorillonite | 2-aminobenzaldehyde, ketone | 100°C, 0.5-2 h | 96 | nih.gov |
| [SiO₂-Pr-SO₃H] / Microwave | o-aminobenzophenone, carbonyl compound | 80°C, 30-210 min | 22-93 | tandfonline.com |
| FeCl₃ | Ethyl/methyl lactate, anilines, aldehydes | 110°C | Good | tandfonline.com |
Multicomponent Reactions for this compound Scaffold Construction
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the starting materials. uniupo.itresearchgate.net This approach is advantageous for its atom economy, reduced number of synthetic steps, and potential for creating diverse molecular libraries. uniupo.itresearchgate.net
Several MCRs have been developed for the synthesis of the quinoline scaffold. nih.gov For example, a three-component reaction of aldehydes and 1-aryl ethylidene malononitriles in ethane-1,2-dione at 100°C, catalyzed by sodium hydroxide, produces novel poly-functionalized dihydroquinoline derivatives in good yields (75–86%). tandfonline.com Another one-pot, catalyst-free MCR involves the condensation of benzene-1,3-diol, an aldehyde, ammonium (B1175870) acetate, and acetoacetanilide (B1666496) in ethanol (B145695) under microwave irradiation to produce quinoline derivatives with excellent yields of 88–96%. tandfonline.com
The dearomatization of quinolines through MCRs is another strategy to generate structural complexity. acs.org For instance, the reaction of quinolines, aryl diazoacetates, and dimethyl acetylenedicarboxylate (B1228247) results in indolizidine derivatives through a (3 + 2) cycloaddition. acs.org
Metal Nanoparticle-Catalyzed Quinoline Synthesis
Metal nanoparticles have gained significant attention as catalysts in organic synthesis due to their high surface area-to-volume ratio and unique catalytic properties, leading to high efficiency and selectivity. nih.govnih.gov Various metal nanoparticle-based catalysts have been successfully employed in quinoline synthesis.
For instance, iron oxide (Fe₃O₄) nanoparticles have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in high yields (88–96%) through a three-component reaction in water. nih.gov These nanoparticles can be recovered and reused multiple times without a significant loss of activity. nih.gov In another example, Fe₃O₄ nanoparticles supported on an ionic liquid were used for the single-pot Friedländer synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov
Titanium dioxide (TiO₂) nanoparticles have also been shown to be effective heterogeneous catalysts for quinoline synthesis via a "borrowing hydrogen" mechanism. rsc.orgrsc.org This method involves the reaction of 2-aminobenzyl alcohol with ketones, producing quinolines in yields up to 96.0%. rsc.orgrsc.org The catalyst demonstrates robustness and reusability. rsc.orgrsc.org
Table 2: Metal Nanoparticle-Catalyzed Quinoline Synthesis
| Nanoparticle Catalyst | Synthetic Method | Key Features | Yield (%) | Reference |
| Fe₃O₄ NPs-cell | Three-component reaction | Green solvent (water), reusable catalyst | 88-96 | nih.gov |
| Fe₃O₄@Urea/HITh-SO₃H MNPs | Friedländer annulation | Solvent-free, good yields | 68-98 | nih.gov |
| TiO₂ (P25) | Borrowing Hydrogen | Heterogeneous, reusable, high yields | up to 96.0 | rsc.orgrsc.org |
| Co(0) and Cu(0) doped aerogels | Friedländer reaction | Solvent-free, mild conditions | 90-97 | tandfonline.com |
Biocatalytic and Photoreactor-Based Synthetic Routes
In line with the principles of green chemistry, biocatalysis and photochemical methods offer environmentally benign alternatives for quinoline synthesis. nih.govijpsjournal.com
Biocatalytic synthesis utilizes enzymes to catalyze chemical reactions, often with high selectivity and under mild conditions. ijpsjournal.com For example, a mild enzymatic procedure for synthesizing quinoline derivatives via a Friedländer condensation of 2-amino-3,5-dibromobenzaldehyde (B195418) with cyclopentanone (B42830) or cyclohexanone (B45756) in DMSO at 30°C has been reported. researchgate.net Another approach uses α-amylase to catalyze one-pot domino aza-Michael/Aldol/aromatization reactions to produce substituted quinolines. researchgate.net Monoamine oxidase (MAO-N) enzymes have also been employed for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. northumbria.ac.uk
Photoreactor-based synthesis utilizes light to initiate and drive chemical reactions. A continuous photochemical process has been developed that produces a series of quinoline products through an alkene isomerization and cyclocondensation cascade. researchgate.net This method allows for the generation of various substituted quinolines in high yields and can be scaled up to produce gram quantities per hour. researchgate.net
Specific Synthetic Routes for this compound Functionality
Once the quinoline core is established, specific reactions are required to introduce the 3-carboximidamide functionality. This is typically achieved through precursors like quinoline-3-carbaldehydes, quinoline-3-carboxylic acids, or quinoline-3-carbonitriles.
Vilsmeier–Haack Reaction in Quinoline-3-carbaldehyde and Carboxamide Synthesis
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a key strategy for synthesizing quinoline-3-carbaldehydes. ijsr.netijpcbs.com The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijsr.netijpcbs.com
This reaction has been successfully used to synthesize a series of 6-substituted-2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides. ijsr.netresearchgate.netsemanticscholar.org The resulting quinoline-3-carbaldehyde is a versatile intermediate. ijsr.net It can be oxidized to the corresponding carboxylic acid, which can then be coupled with various anilines to form quinoline-3-carboxamides (B1200007). researchgate.net
Carbonylation and Selective Decarboxylation in Quinoline-3-carboxylic Acid Formation
Carbonylation reactions, which introduce a carbonyl group into an organic molecule, provide another route to quinoline-3-carboxylic acid and its derivatives. A novel method involves the synthesis of substituted 3-quinoline carboxylic acids from functionalized quinolines through a process of carbonylation followed by selective decarboxylation. google.com
A versatile synthesis of quinoline-3-carboxylic esters has been developed using the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. researchgate.net Under oxidative conditions (using a CO-air mixture, PdI₂, and KI in methanol), these substrates undergo a 6-endo-dig cyclization, followed by dehydration and oxidative methoxycarbonylation to yield quinoline-3-carboxylic esters in fair to good yields (45-70%). researchgate.net These esters can then be further converted to the desired carboximidamide.
Condensation Reactions for Carboximidamide Formation
The formation of the carboximidamide group on the quinoline core is typically achieved through condensation reactions. This process generally involves the reaction of a quinoline-3-carboxylic acid derivative with an amine-containing reagent. A common strategy is to first activate the carboxylic acid at the 3-position of the quinoline ring to make it more susceptible to nucleophilic attack.
One established method for forming similar structures, such as carboxamides, involves treating a carboxylic acid with a coupling agent like carbonyldiimidazole (CDI). This creates a highly reactive acyl-imidazole intermediate. Subsequent addition of an amine or, in the case of carboximidamides, an amidoxime (B1450833) (a class of compounds with the R-C(NOH)(NH2) functional group), leads to the formation of the desired product. nih.govresearchgate.net For instance, in the synthesis of piperine-carboximidamide hybrids, piperic acid is coupled with various aryl amidoximes using CDI at room temperature to yield the final products. nih.gov
Another approach involves the cyclization of an imidamide through a condensation reaction, which can lead to the formation of other heterocyclic systems fused to the quinoline. rsc.org The synthesis of quinoline-3-carboxamide (B1254982) derivatives, which are structurally similar to carboximidamides, has also been reported, highlighting the versatility of condensation chemistry in functionalizing the quinoline-3-position. nih.gov The reaction of quinoline-6-carbonyl chloride, an activated carboxylic acid derivative, with 2-aminophenol (B121084) is another example of this type of condensation to form an amide linkage. nih.gov
Table 1: Example of Condensation Reaction for Carboximidamide Hybrid Synthesis
| Starting Material 1 | Starting Material 2 | Coupling Agent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Piperic Acid | Aryl Amidoximes (Va-l) | CDI, Acetonitrile, Room Temperature | Piperine-carboximidamide hybrids (VIa-k) | nih.govresearchgate.net |
| Quinoline-6-carboxylic acid | 2-aminophenol | Thionyl chloride (to form acyl chloride), then K2CO3/acetone | Quinoline-carboxamide derivative | nih.gov |
Click Chemistry Approaches for Triazole-Containing Quinoline Hybrids
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and highly efficient method for synthesizing complex molecular hybrids containing a quinoline scaffold. nih.govnih.gov This reaction forms a stable 1,2,3-triazole ring that acts as a linker between the quinoline moiety and another molecular entity. nih.gov The reliability and specificity of this reaction allow for the straightforward creation of diverse chemical libraries. nih.gov
The general strategy involves two key precursors: one bearing a terminal alkyne group and the other an azide (B81097) group. For quinoline hybrids, the quinoline core is functionalized with either the alkyne or the azide. This precursor is then "clicked" with a second molecule containing the complementary functional group. This methodology has been used to synthesize a wide array of quinoline-triazole hybrids. beilstein-journals.orgtandfonline.com
The reaction is typically catalyzed by a copper(I) source. Research has demonstrated the effectiveness of various copper catalysts, including Cu(II), Cu(I), and even Cu(0) under mechanochemical (milling) conditions, which can be significantly more efficient than traditional solution-based methods. researchgate.netbeilstein-journals.org These solvent-free approaches are also environmentally advantageous. beilstein-journals.org The synthesis of quinoline-isatin nih.gov and quinoline-thiazole tandfonline.com hybrids linked by a 1,2,3-triazole showcases the modularity of this approach.
Table 2: Examples of Click Chemistry for Quinoline-Triazole Hybrid Synthesis
| Quinoline Precursor | Reaction Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Quinoline with O-alkyne group | Substituted phenyl azides | Cu(I), Cu(II), or Cu(0) (milling) | Quinoline-phenyl-1,2,3-triazole hybrids | researchgate.netbeilstein-journals.org |
| 8-propargyloxy quinoline | Thiazole azide derivatives | Cu(I) catalyzed 1,3-dipolar cycloaddition | Quinoline-thiazole-1,2,3 triazole hybrids | tandfonline.com |
| Quinoline-2-carbaldehyde derived alkyne | Isatin-derived azides | Click chemistry-mediated molecular hybridisation | 1H-1,2,3-Triazole-Linked Quinoline-Isatin Hybrids | nih.gov |
| Chloroquinoline with azide moiety | Alkynes with ((prop-2-yn-1-yloxy)methyl)benzene | Click reaction | 1,2,3-triazole-based polyaromatic compounds containing chloroquinoline | nih.gov |
Isolation and Purification Techniques for this compound Compounds
The isolation and purification of this compound and its precursors are critical steps to ensure the final compound's purity for subsequent analysis and application. A range of standard and specialized techniques are employed, tailored to the specific physical and chemical properties of the target compound and its impurities.
Crystallization and Salt Formation: A common and effective method for purifying solid quinoline compounds is recrystallization. This can be enhanced by converting the quinoline derivative into a salt. Treatment with acids like HCl can form a hydrochloride salt, which often has different solubility properties than the free base, allowing for selective crystallization and removal of non-basic impurities. lookchem.com The free base can then be regenerated by neutralization with a base like NaOH. lookchem.com Other salts, such as phosphates and picrates, have also been used for purification. lookchem.com For some quinoline carboxylic acid derivatives, purification involves heating the compound in a solvent like N,N-dimethylformamide (DMF), cooling the suspension to allow for crystal precipitation, and then filtering and drying the product. google.com
Solvent Washing and Extraction: Crude products can often be purified by washing with various organic solvents to remove unreacted starting materials and by-products. Solvents such as ether, ethanol, pentane, and toluene (B28343) have been used, though compound stability must be considered as some quinoline derivatives can decompose in solution. reddit.com Liquid-liquid extraction is another powerful technique. For example, after neutralizing a hydrochloride salt, the liberated quinoline base can be extracted from an aqueous solution into an organic solvent like n-pentane or methylene chloride. lookchem.comgoogle.com
Chromatography: Column chromatography is a versatile tool for separating complex mixtures. A variety of stationary phases can be used, including basic alumina (B75360), silica gel, and reverse-phase (RP) C18 silica. lookchem.comreddit.com However, the choice of stationary phase is crucial, as some quinoline derivatives, particularly quinoline-3,4-diones, have been reported to be unstable and decompose on standard or deactivated silica gel. reddit.com
Distillation: For quinoline itself and other volatile, thermally stable derivatives, vacuum distillation, often in the presence of zinc dust to prevent oxidation, is an effective purification method. lookchem.com
Table 3: Summary of Purification Techniques for Quinoline Compounds
| Technique | Description | Applicable To | Reference |
|---|---|---|---|
| Salt Formation & Recrystallization | Conversion to hydrochloride, phosphate, or picrate (B76445) salt to facilitate purification by crystallization. | Basic quinoline derivatives | lookchem.com |
| Solvent Recrystallization | Heating a suspension in a solvent (e.g., DMF), followed by cooling to precipitate purified crystals. | Quinoline carboxylic acid derivatives | google.com |
| Solvent Washing | Washing the crude solid with solvents like ether or ethanol to remove soluble impurities. | Solid crude products | reddit.com |
| Column Chromatography | Separation on a solid support such as basic alumina or silica gel. | General quinoline derivatives (stability permitting) | lookchem.comreddit.com |
| Vacuum Distillation | Distillation at reduced pressure, sometimes over zinc dust. | Volatile and thermally stable quinolines | lookchem.com |
| Solvent Extraction | Extracting the compound from a solution into an immiscible solvent (e.g., n-pentane, methylene chloride). | Quinoline bases from aqueous solutions | lookchem.comgoogle.com |
Derivatization Strategies and Analog Design Pertaining to Quinoline 3 Carboximidamide
Structural Modifications at the Quinoline (B57606) Ring System
Alterations to the bicyclic quinoline core are a primary strategy for modulating the pharmacological profile of quinoline-3-carboximidamide derivatives. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Substituent Effects on this compound Nucleus
The introduction of various substituents onto the quinoline ring system has a profound impact on the biological activity of this compound analogs. The nature and position of these substituents can dictate the compound's potency and selectivity.
Structure-activity relationship (SAR) studies have revealed that the electronic properties of substituents on the quinoline nucleus are crucial for biological activity. For instance, research on quinoline-3-carboxamide (B1254982) derivatives as potential inhibitors of the ATM kinase has highlighted the importance of electron-donating groups. These studies suggest that the presence of electron-donating moieties on the quinoline ring contributes to the molecule's cytotoxic effects against various cancer cell lines nih.govresearchgate.net. Specifically, the placement of a methoxy (B1213986) (-OCH3) group at the para position of a phenyl ring attached to the carboxamide nitrogen resulted in the most potent activity in a series of ATM kinase inhibitors mdpi.com.
Conversely, in other contexts, electron-withdrawing groups have been shown to enhance biological activity. For example, in a series of quinoline-carboxamide derivatives designed as P2X7R antagonists, the attachment of an electron-withdrawing trifluoromethoxy (-OCF3) group to a phenyl ring on the carboxamide moiety resulted in a highly electrophilic analog with improved affinity towards the receptor nih.gov. Similarly, other electron-withdrawing groups such as trifluoromethyl (-CF3) and halogens (fluoro, chloro, and iodo) on a phenyl ring substituent were found to enhance the inhibitory potency of quinoline-carboxamide and related derivatives against the P2X7 receptor nih.gov.
The position of the substituent on the quinoline ring also plays a significant role. Studies on 2-chloroquinoline-3-carboxamide (B1625466) derivatives showed that substituents at the C-6 position influenced the chemical shifts of protons at C-5 and C-8, indicating an alteration of the electronic environment of the quinoline core researchgate.net. Furthermore, it has been observed in some series of quinoline derivatives that substitution at the 5-position can lead to enhanced bioactivities researchgate.net.
| Substituent Type | Position | Observed Effect | Compound Series | Reference |
| Electron-donating (e.g., -OCH3) | para-position of N-phenyl | Increased cytotoxicity | ATM Kinase Inhibitors | nih.govresearchgate.netmdpi.com |
| Electron-withdrawing (e.g., -OCF3, -CF3) | N-phenyl | Enhanced P2X7R antagonism | P2X7R Antagonists | nih.gov |
| Electron-withdrawing (e.g., -F, -Cl, -CH3) | C-6 | Altered electronic environment | 2-Chloroquinoline-3-carboxamides | researchgate.net |
| Halogen, Amino, Aryl, Carbonyl, Amido | C-5 | Enhanced antibacterial and antifungal activities | General Quinoline Derivatives | researchgate.net |
Heterocyclic Ring Fusions with this compound Scaffolds
Fusing additional heterocyclic rings to the this compound scaffold is a powerful strategy to create more complex, rigid, and three-dimensional structures. This approach can lead to novel compounds with unique biological profiles and improved target interactions. The resulting fused systems often exhibit distinct pharmacological properties compared to their non-fused counterparts.
One notable example is the fusion of a pyrazole (B372694) ring, leading to the formation of pyrazolo[4,3-c]quinoline derivatives. These compounds have been investigated for a range of biological activities, including anti-inflammatory and antibacterial properties nih.gov. The synthesis of these fused systems often involves the cyclization of appropriately substituted quinoline precursors researchgate.net. The resulting tetracyclic framework offers a rigid structure that can be further functionalized to optimize biological activity rsc.org. For instance, various pyrazolo[4,3-c]pyridine sulfonamides, which share a similar fused heterocyclic core, have been synthesized and evaluated as carbonic anhydrase inhibitors mdpi.com.
Another important class of fused quinolines are the indolo[2,3-b]quinolines. These tetracyclic systems are known for their significant biological activities and have been a focus of synthetic and medicinal chemistry research rsc.org. The fusion of an indole (B1671886) ring to the quinoline core creates a planar, aromatic system that can intercalate with DNA or interact with various enzymatic targets.
The synthesis of these fused tetracyclic quinoline derivatives can be achieved through various methods, including one-pot domino reactions, microwave-assisted synthesis, and catalyst-mediated cyclizations rsc.org. These methods allow for the construction of a diverse range of fused quinoline systems for biological evaluation.
| Fused Heterocycle | Resulting Scaffold | Reported Biological Activities | Reference |
| Pyrazole | Pyrazolo[4,3-c]quinoline | Anti-inflammatory, Antibacterial | nih.gov |
| Pyrazole | Pyrazolo[4,3-c]pyridine | Carbonic Anhydrase Inhibition | mdpi.com |
| Indole | Indolo[2,3-b]quinoline | Anticancer, Antimalarial | rsc.org |
| Tetrazole | Tetrazolo[1,5-a]quinoline | Cytotoxic | chemrestech.com |
Diversification of the Carboximidamide Moiety
N-Substitution Patterns on the Carboximidamide Group
The introduction of substituents on the nitrogen atoms of the carboximidamide group is a common strategy to explore the chemical space around the this compound core. N-substituted carboxamides have been extensively studied and have shown a wide range of biological activities, including antimalarial and antibacterial effects researchgate.netnih.gov.
The nature of the N-substituent can significantly influence the compound's biological profile. For example, in a series of quinoline-2-carboxamide (B1208818) derivatives, the lipophilicity and electronic properties of the N-substituent were found to be important for their biological activity nih.gov. Both N-alkyl and N-aryl substituted derivatives have been synthesized and evaluated. In some cases, N-aryl substitution can lead to enhanced activity due to potential π-π stacking interactions with the biological target.
The synthesis of N-substituted quinoline-3-carboxamides (B1200007) can be achieved through the amidation of quinoline-3-carboxylic acids with appropriate amines researchgate.net. Various coupling reagents can be employed to facilitate this reaction, allowing for the introduction of a wide array of N-substituents.
| N-Substituent Type | Example | Observed Biological Activity | Compound Series | Reference |
| N-Aryl | Phenyl, substituted phenyl | Antimalarial, antibacterial | Quinoline-3-carboxamides | researchgate.netnih.gov |
| N-Alkyl | Various alkyl chains | Antimicrobial | Quinoline-3-carboxamides | researchgate.net |
| N-Heteroaryl | Antiviral | 8-Hydroxyquinoline-2-carboxamides | nih.gov |
Integration of Varied Linker Chemistries
In the development of P2X7R antagonists, it was found that the type of linkage in quinoline-carboxamide derivatives had a significant impact on their inhibitory potential nih.gov. Specifically, compounds possessing sulfonate and amide linkages were associated with favorable P2X7R inhibition nih.gov. This suggests that the linker is not merely a spacer but can actively participate in binding interactions with the target protein.
The choice of linker chemistry allows for the strategic positioning of functional groups to optimize interactions with the biological target. For instance, in the design of quinazolinone-2-carboxamide derivatives as antimalarials, a variety of spacers were evaluated between the quinazolinone ring and an acidic functional group, with the linker length and composition significantly affecting potency acs.org.
Design of this compound Hybrid Compounds
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design to develop compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold has been successfully incorporated into various hybrid compounds.
One common approach is the hybridization of quinoline with a 1,2,3-triazole moiety. These quinoline-triazole hybrids have been synthesized via click chemistry and have demonstrated potent antimicrobial properties nih.govresearchgate.net. The triazole ring can act as a rigid linker and can also participate in hydrogen bonding and other interactions with biological targets.
Another class of hybrid compounds involves the fusion of a quinoline core with an oxadiazole ring. Quinoline-oxadiazole hybrids have been investigated for a range of biological activities, including antibacterial and anticancer effects benthamscience.commdpi.comresearchgate.net. The synthesis of these hybrids often involves the cyclization of a quinoline-hydrazide precursor.
The hybridization of quinoline with thiosemicarbazide (B42300) has also yielded compounds with promising biological activities. Novel quinoline-thiosemicarbazide derivatives have been synthesized and evaluated for their antitubercular, antibacterial, and antifungal activities nih.gov. In these hybrids, the thiosemicarbazide moiety can act as a metal chelator or participate in hydrogen bonding interactions.
| Hybrid Moiety | Resulting Hybrid | Reported Biological Activities | Reference |
| 1,2,3-Triazole | Quinoline-triazole hybrid | Antimicrobial, Anticancer | nih.govresearchgate.netnih.gov |
| 1,3,4-Oxadiazole | Quinoline-oxadiazole hybrid | Antibacterial, Anticancer | benthamscience.commdpi.comresearchgate.net |
| Thiosemicarbazide | Quinoline-thiosemicarbazide hybrid | Antitubercular, Antibacterial, Antifungal | nih.gov |
| Piperazine (B1678402) | Quinoline-piperazine hybrid | Antimicrobial, Antimalarial, Antitubercular |
Quinoline-Benzimidazole Hybrid Systems
The fusion of quinoline and benzimidazole (B57391) moieties has emerged as a promising strategy in medicinal chemistry to create hybrid molecules with enhanced biological profiles. jneonatalsurg.com These two heterocyclic systems are known pharmacophores, and their combination into a single molecular entity often leads to synergistic or novel therapeutic activities, particularly in the realms of anticancer and antimicrobial research. nih.govnih.gov
The synthesis of quinoline-benzimidazole hybrids typically involves the condensation of a quinoline derivative, often a 2-chloro-quinoline-3-carbaldehyde, with an o-phenylenediamine (B120857) derivative. This reaction leads to the formation of the benzimidazole ring fused or linked to the quinoline core. Researchers have explored various substituents on both the quinoline and the nascent benzimidazole ring to modulate the physicochemical properties and biological activity of the final compounds. sapub.org
Several studies have highlighted the potential of these hybrids. For instance, certain quinoline-benzimidazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govsapub.org The mechanism of action is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation. Furthermore, the antimicrobial properties of these hybrids have been investigated, with some compounds showing potent activity against a range of bacterial and fungal strains. nih.gov The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the heterocyclic rings play a crucial role in determining the potency and selectivity of these compounds. jneonatalsurg.com
| Compound Class | Synthetic Precursors | Reported Biological Activities |
| Quinoline-Benzimidazole Hybrids | 2-Chloro-quinoline-3-carbaldehyde, o-phenylenediamines | Anticancer, Antimicrobial, Anti-inflammatory |
This table summarizes the key aspects of Quinoline-Benzimidazole hybrid systems.
Quinoline-Triazole Conjugates
The conjugation of a quinoline scaffold with a 1,2,3-triazole ring represents another fruitful avenue in the design of novel bioactive molecules. thesciencein.org This hybridization is often achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.org This synthetic approach is highly efficient and allows for the creation of a diverse library of quinoline-triazole conjugates by reacting a quinoline molecule bearing either an azide (B81097) or a terminal alkyne with a corresponding triazole precursor. jmchemsci.com
The resulting conjugates have been investigated for a range of biological applications. Notably, a series of quinoline-triazole conjugates were synthesized and evaluated for their antiviral properties against SARS-CoV-2. rsc.orgorientjchem.org Specific compounds from this series, such as 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline, demonstrated high potency against the virus. rsc.org The design strategy often leverages the known biological importance of both the quinoline and triazole motifs. thesciencein.orgrsc.org
The synthesis typically starts from a substituted quinolin-4(1H)-one, which is then functionalized with a linker containing a terminal alkyne (e.g., propargyl bromide). rsc.org This alkyne-modified quinoline is then reacted with various organic azides to generate the final 1,4-disubstituted 1,2,3-triazole ring linked to the quinoline core. The versatility of this synthetic route allows for systematic modifications to explore the structure-activity relationships. jmchemsci.com
| Compound Class | Key Synthetic Reaction | Target Biological Activity | Example Compound |
| Quinoline-Triazole Conjugates | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Antiviral (SARS-CoV-2) | 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline |
This table highlights the synthesis and application of Quinoline-Triazole conjugates.
Quinoline-Hydrazide Analogues
Quinoline-hydrazide and its corresponding hydrazone derivatives are a well-established class of compounds with significant therapeutic potential. These analogues are typically synthesized from quinoline-3-carboxylic acid hydrazide or by the condensation of a quinoline-3-carbaldehyde with various hydrazides. The resulting hydrazone linkage (-C=N-NH-C=O-) provides a flexible and synthetically accessible scaffold for creating diverse molecular architectures.
The biological evaluation of quinoline-hydrazide analogues has revealed a broad spectrum of activities, including anticancer and antibacterial effects. For example, a novel anticancer lead compound, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide, was identified through screening and subsequently used as a basis for the synthesis of a series of analogues. Some of these analogues demonstrated significant cell viability reduction in neuroblastoma and breast adenocarcinoma cell lines.
Further studies have synthesized and evaluated chalcone (B49325) derivatives of quinoline hydrazones as potent inhibitors of PI3K, an enzyme often dysregulated in cancer. The structure-activity relationship studies within this class of compounds have often pointed to the importance of the substituents on both the quinoline ring and the aromatic ring of the hydrazide moiety for biological potency.
| Precursor Molecule | Reaction Type | Resulting Functional Group | Key Biological Activities |
| Quinoline-3-carbaldehyde | Condensation with hydrazides | Hydrazone (-CH=N-NH-CO-) | Anticancer, Antibacterial |
| Quinoline-3-carboxylic acid hydrazide | Condensation with aldehydes/ketones | Hydrazone (-CO-NH-N=CH-) | Antibacterial |
This table outlines the synthesis and biological significance of Quinoline-Hydrazide analogues.
Quinoline-Resorcinol Hybrids
Structure Activity Relationship Sar Investigations of Quinoline 3 Carboximidamide Derivatives
Elucidation of Key Pharmacophoric Features within the Quinoline-3-carboximidamide Structure
Pharmacophore modeling identifies the essential structural features of a molecule responsible for its biological activity. For this compound derivatives, several key features have been identified as critical for their interactions with various biological targets, such as protein kinases. mdpi.comresearchgate.net
The fundamental pharmacophoric elements include:
The Quinoline (B57606) Ring System: This bicyclic aromatic structure serves as the core scaffold. The nitrogen atom within the quinoline ring is a crucial feature, often acting as a hydrogen bond acceptor. mdpi.comresearchgate.net In the context of kinase inhibition, the quinoline nitrogen has been shown to bind to the hinge region of the kinase, acting as a competitive inhibitor of adenosine (B11128) triphosphate (ATP). mdpi.comresearchgate.net
The Carboximidamide Moiety at Position 3: This group is a critical determinant of activity. Its ability to participate in hydrogen bonding interactions is vital. The substituent at the 3-position of the quinoline ring has been identified as an absolute requirement for certain biological activities. researchgate.net
Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring of the quinoline scaffold provides a necessary hydrophobic region for interaction with non-polar pockets in target proteins. nih.gov
Hydrogen Bond Donors and Acceptors: The amide/imidamide group itself provides both hydrogen bond donor (N-H) and acceptor (C=N) sites, which are essential for anchoring the ligand in the active site of a target protein. Pharmacophore models developed for related quinoline structures often highlight the importance of multiple hydrogen bond acceptor features for potent activity. nih.gov
A general pharmacophore model for quinoline derivatives with antioxidant activity, for example, includes one aromatic ring feature and three hydrogen bond acceptor features. nih.gov This underscores the importance of the scaffold's ability to engage in specific electronic and steric interactions.
Impact of Substituent Position and Electronic Properties on Biological Efficacy
The biological efficacy of this compound derivatives can be finely tuned by altering the position and electronic nature of substituents on the quinoline ring. SAR studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity. frontiersin.org
Positional Importance:
Position 6: Substitution at the C-6 position has been shown to significantly influence antibacterial activity. The introduction of a fluorine atom at this position is associated with enhanced antibacterial potency. slideshare.net
Position 5: Amino substitution at the C-5 position can also confer biological activity. slideshare.net
Position 7: The addition of cyclic amines, such as piperazine (B1678402) or pyrrolidine (B122466) rings, at position 7 often results in active compounds, particularly in the context of antibacterial agents. slideshare.net
Position 2: In contrast, the introduction of substituents at position 2 has been found to greatly reduce or abolish activity in some series. slideshare.net
Electronic Properties: The electronic nature of the substituents (whether they are electron-donating or electron-withdrawing) plays a pivotal role.
Electron-Donating Groups: SAR studies on quinoline-3-carboxamides (B1200007) as potential inhibitors of ATM kinase suggested the importance of the electron-donating nature of substituents for the molecule to be cytotoxic. nih.gov For instance, when a methoxy (B1213986) (-OCH3) group was moved around a phenyl ring attached to the carboxamide, the para position resulted in the best activity. mdpi.com
Electron-Withdrawing Groups: Halogen substitutions are a common strategy to modulate activity. A fluorine atom at C-6 enhances activity, while a chlorine atom at the same position also results in an active compound. slideshare.netresearchgate.net In a series of 2-chloroquinoline-3-carboxamide (B1625466) derivatives, substitutions on the N-phenyl ring showed that different halogens (F vs. Cl) and methyl groups affected the shielding of other carbons on the quinoline ring and resulted in varying levels of weak antibacterial activity. researchgate.net
The following table summarizes the impact of various substituents on the activity of quinoline derivatives based on several studies.
| Position | Substituent | Electronic Property | Impact on Activity |
| C-6 | Fluorine (-F) | Electron-withdrawing | Significantly enhanced antibacterial activity slideshare.net |
| C-6 | Methoxy (-OCH3) | Electron-donating | Increased inhibition zone in certain antibacterial tests frontiersin.org |
| C-5 | Amino (-NH2) | Electron-donating | Confers antibacterial activity slideshare.net |
| C-7 | Piperazine | N/A | Confers antibacterial activity slideshare.net |
| C-2 | Various | N/A | Greatly reduces activity slideshare.net |
| N-1 | Lower Alkyl (e.g., Ethyl, Cyclopropyl) | Electron-donating | Essential for antibacterial activity, greater potency slideshare.net |
Conformational Analysis and Bioactive Conformation Studies
The three-dimensional structure and conformational flexibility of this compound derivatives are key to their biological function. The ability of the molecule to adopt a specific low-energy conformation, known as the bioactive conformation, allows it to fit optimally into the binding site of its target.
Molecular dynamics simulations of quinoline-3-carboxamide (B1254982) derivatives have revealed important conformational behaviors. A key finding is the potential for conformational switching due to the rotation around the amide N-C bond. mdpi.com This rotation can cause periodic fluctuations in the ligand's structure, allowing it to adapt to the topology of the binding pocket. mdpi.comresearchgate.net
However, this rotational freedom is not always unrestricted. In some protein-ligand complexes, the free rotation around the amide N-C bond is hindered, possibly due to the rigid packing of the inhibitor-binding site. mdpi.com This suggests that for some targets, a more rigid conformation is required for effective binding.
Comparative SAR Studies with Other Quinoline Derivatives
Comparing the SAR of quinoline-3-carboximidamides with other classes of quinoline derivatives provides valuable insights into the specific role of the C-3 substituent.
Quinoline-4-Carboxylic Acids (Quinolones): A well-known class of antibacterial agents, the quinolones, have a different core structure: 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid. slideshare.net For this class, the 3-carboxy and 4-oxo groups are essential for activity. While different from the 3-carboximidamide, this highlights the general importance of acidic or hydrogen-bonding groups at the C-3 position for antibacterial action. slideshare.net
4-Aminoquinolines: This class, which includes the famous antimalarial drug chloroquine (B1663885), has different SAR requirements. A critical feature for some 4-aminoquinolines acting as α2C-adrenoceptor antagonists is the absolute need for a substituent at the 3-position of the quinoline ring. researchgate.net This finding reinforces the strategic importance of the C-3 position for modulating the activity of the quinoline scaffold, whether it holds the primary pharmacophore (like the carboximidamide) or a modulating substituent. The SAR for antimalarial and antiprion activity in some quinoline series have been found to be remarkably similar, suggesting overlapping molecular targets. nih.gov
Quinoline-2-Carboxamides: In this isomeric series, the position of the carboxamide group is at C-2. Studies on these derivatives have revealed that lipophilicity plays a significant role in their activity. nih.gov For instance, long-chain alkyl or ethylphenyl groups on the amide nitrogen were found to be advantageous for antituberculosis activity. nih.gov This contrasts with the SAR of some quinoline-3-carboxamides where electronic properties of ring substituents appear more dominant. nih.gov
These comparisons demonstrate that while the quinoline core is a versatile scaffold, the position and nature of the carboxamide/carboximidamide group dramatically alter the SAR, leading to different biological targets and therapeutic applications. The specific arrangement of functional groups in the this compound series defines its unique pharmacological profile.
Pharmacological Investigations and Molecular Target Identification for Quinoline 3 Carboximidamide Analogues
Anticancer Activity Research
Quinoline-3-carboximidamide analogues have been the subject of extensive research to evaluate their potential as anticancer agents. These investigations have revealed that these compounds can interfere with various critical pathways involved in cancer cell proliferation, survival, and metastasis. The following subsections detail the key molecular targets and mechanisms of action that have been identified for this class of compounds.
Inhibition of DNA Damage Response (DDR) Pathways (e.g., ATM Kinase)
The DNA Damage Response (DDR) pathway is a crucial cellular mechanism for maintaining genomic integrity. Cancer cells often exploit these pathways to survive DNA-damaging therapies. ekb.egnih.gov Consequently, inhibiting key kinases in the DDR pathway, such as Ataxia Telangiectasia Mutated (ATM) kinase, is a promising strategy to sensitize cancer cells to treatments. nih.gov
A series of quinoline-3-carboxamide (B1254982) derivatives have been synthesized and identified as potential inhibitors of ATM kinase. nih.govresearchgate.netmdpi.com These compounds were designed based on the rationale that the quinoline (B57606) nitrogen can bind to the hinge region of ATM kinase, acting as competitive inhibitors of ATP. mdpi.com
Cytotoxicity assays have demonstrated that certain quinoline-3-carboxamide derivatives exhibit promising activity against various cancer cell lines, including HCT116, MDA-MB-468, and MDA-MB-231. nih.gov Further mechanistic studies, such as Western Blot analysis, have confirmed that these compounds can lead to the down-regulation of ATM in cancer cells. nih.gov Structure-activity relationship (SAR) studies have indicated that the electronic properties of the substituents on the quinoline ring are important for their cytotoxic effects. nih.gov
| Compound | ATM Kinase IC50 (µM) |
| 3 (KU-59403) | 0.003 |
| 16 | 0.0086 |
This table is interactive and can be sorted by clicking on the column headers.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Its overexpression and mutation are frequently observed in various epithelial cancers. Quinoline derivatives have been explored as intracellular inhibitors of EGFR kinase.
Researchers have designed and synthesized novel quinoline-3-carboxamide derivatives as EGFR inhibitors. These efforts have led to the identification of several potent compounds. For instance, different strategies were employed to optimize a reported quinoline-3-carboxamide compound (III), which had an EGFR IC50 of 5.283 µM. This optimization led to the discovery of more potent inhibitors.
Among the optimized analogues, a furan (B31954) derivative (5o), a thiophene (B33073) derivative (6b), and a benzyloxy derivative (10) demonstrated significant EGFR inhibitory activity with IC50 values of 2.61 µM, 0.49 µM, and 1.73 µM, respectively. Furthermore, these potent EGFR inhibitors also exhibited anticancer activity against the MCF-7 breast cancer cell line.
| Compound | EGFR IC50 (µM) | MCF-7 IC50 (µM) |
| III | 5.283 | 3.46 |
| 5o (furan derivative) | 2.61 | 3.355 |
| 5p | - | 3.647 |
| 6b (thiophene derivative) | 0.49 | 5.069 |
| 8a | - | 3.617 |
| 8b | - | 0.839 |
| 10 (benzyloxy derivative) | 1.73 | 10.85 |
This table is interactive and can be sorted by clicking on the column headers.
Modulation of Histone Deacetylase 4 (HDAC4) and Downstream Signaling (HIF-1α, MEF-2)
Tasquinimod (B611174), a quinoline-3-carboxamide analogue, has been identified as an orally active compound that functions through an on-target mechanism involving allosteric binding to Histone Deacetylase 4 (HDAC4). researchgate.netmdpi.com This interaction prevents the formation of the HDAC4/NCoR1/HDAC3 complex. The disruption of this complex interferes with the transcriptional activation of Hypoxia-Inducible Factor-1α (HIF-1α) and represses Myocyte Enhancer Factor-2 (MEF-2) target genes, which are essential for adaptive survival signaling in the tumor microenvironment. researchgate.netmdpi.com
While Tasquinimod has shown activity in preclinical and clinical settings, it also exhibits off-target effects as an aryl hydrocarbon receptor (AHR) agonist, with an EC50 of 1 µM. researchgate.net To enhance the therapeutic index, a library of Tasquinimod analogues was screened to maximize on-target HDAC4 activity while minimizing off-target AHR agonism. This screening led to the identification of ESATA-20, a third-generation quinoline-3-carboxamide analogue. researchgate.net ESATA-20 displays approximately 10-fold lower AHR agonism and greater potency against prostate cancer patient-derived xenografts, nominating it as a promising candidate for further clinical development. researchgate.net
The in vitro growth of human prostate cancer cell lines is only modestly inhibited by Tasquinimod under normoxic conditions, with an IC50 greater than 50 µM. researchgate.net This suggests that its anticancer activity is more pronounced in the compromised tumor microenvironment where HIF-1α and MEF-2 signaling are critical for cancer cell survival. researchgate.net
Inhibition of Insulin-like Growth Factor (IGF) Receptors
The Insulin-like Growth Factor (IGF) signaling pathway, particularly through the IGF-1 receptor (IGF-1R), is a key regulator of tumor cell growth and survival. mdpi.com While research has been conducted on quinoline derivatives as inhibitors of this pathway, specific studies focusing on this compound analogues directly targeting the IGF-1R kinase are limited in the current body of literature.
Research has shown that a novel quinazoline (B50416) derivative, 6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino)quinazoline (HMJ-30), can selectively target the ATP-binding site of IGF-1R and inhibit its downstream signaling pathways. Quinazolines are structurally related to quinolines, sharing a bicyclic core, but differ in the placement of the nitrogen atoms in the heterocyclic ring. The findings related to quinazoline derivatives suggest that the broader quinoline-based scaffold has potential for targeting the IGF-1R. However, further research is needed to specifically investigate the activity of this compound analogues against the IGF-1R kinase.
Matrix Metalloproteinase (MMP) Inhibition
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their activity is implicated in various physiological and pathological processes, including cancer invasion and metastasis.
While various classes of compounds have been investigated as MMP inhibitors, detailed research findings specifically documenting the direct inhibitory activity of this compound analogues against MMPs are not extensively available in the current scientific literature. The development of MMP inhibitors has been an active area of cancer research, with a focus on designing selective inhibitors to minimize off-target effects. Further investigation is required to determine if the this compound scaffold can be a viable pharmacophore for the development of effective and selective MMP inhibitors.
Heat Shock Protein 90 (HSP90) Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. researchgate.netmdpi.com Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.
The current body of research does not provide significant evidence for the direct inhibition of HSP90 by this compound analogues. While various heterocyclic scaffolds have been explored for the development of HSP90 inhibitors, specific studies detailing the interaction of this compound derivatives with the ATP-binding pocket of HSP90 are not prominent. Research into HSP90 inhibitors has led to the identification of several classes of compounds, but the potential of the this compound scaffold in this context remains to be thoroughly investigated. researchgate.net
Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines
This compound analogues have demonstrated notable capabilities in halting the proliferation of cancer cells by inducing cell cycle arrest and promoting programmed cell death, or apoptosis.
One study on novel 8-nitro quinoline-based thiosemicarbazone analogues found that the most potent compound induced cell cycle arrest at both the G1/S and G2/M phases. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and multiplying. The same study revealed that this cell cycle arrest was followed by the induction of apoptosis, mediated through mitochondrial dysfunction and an increase in cytotoxic reactive oxygen species (ROS) levels. nih.gov Gene expression analysis further confirmed that the cell death was triggered by the activation of a caspase-3 dependent intrinsic apoptotic signaling pathway. nih.gov
Similarly, research into other quinoline derivatives has shown their ability to induce apoptosis in various cancer cell lines. For instance, certain carboxamide-appended quinoline derivatives were found to trigger apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic proteins BAX and Caspase-3. Another investigation into bis-quinoline compounds revealed their pro-apoptotic effects in U937 and HL60 leukemia cells, as evidenced by high sub-G1 peaks in cell cycle analysis, caspase 3 activation, and positive annexin-V-FITC staining. mdpi.com
Furthermore, the quinoline derivative KB3-1 has been shown to potentiate the cytotoxic effects of paclitaxel (B517696) in multidrug-resistant uterine sarcoma cells by enhancing cell cycle arrest. nih.gov In the context of lung cancer, a specific quinoline-8-sulfonamide (B86410) derivative caused cell cycle arrest at the G2/M and S phases in A549 cells, leading to increased DNA fragmentation, a hallmark of late-stage apoptosis. mdpi.com
The induction of apoptosis as a primary mechanism of anticancer activity has also been observed with quinolone-3-carboxamide derivatives targeting VEGFR-2 in HepG2 liver cancer cells. nih.gov Treatment with a potent inhibitor from this series led to a significant increase in both early and late-stage apoptotic cell populations. nih.gov This body of research collectively highlights the potential of this compound analogues as therapeutic agents that can effectively control cancer progression by disrupting the cell cycle and inducing apoptosis.
Inhibition of Cancer Cell Migration and Angiogenesis
This compound analogues have shown promise in targeting two critical processes for tumor growth and metastasis: cancer cell migration and angiogenesis (the formation of new blood vessels).
The small molecule quinoline-3-carboxamide, tasquinimod, has been shown to reduce tumor growth by interfering with the recruitment of specific myeloid cells (CD11b(+) Ly6C(hi)) to the tumor tissue. nih.gov This blockade of immune cell migration to the tumor microenvironment is a key aspect of its anti-tumor effect. nih.gov Similarly, another quinoline compound, 91b1, has been found to suppress cancer cell migration and invasion by downregulating Lumican, a protein overexpressed in many cancers. mdpi.com
In addition to inhibiting cell migration, quinoline derivatives have demonstrated significant anti-angiogenic properties. The quinoline-3-carboxamide linomide (Roquinimex) has been shown to possess antiangiogenic effects in vivo. nih.govnih.gov Studies have demonstrated that linomide can suppress the neovascularization of implanted pancreatic islets by delaying the onset of angiogenesis and reducing the proliferation rate of capillary endothelium. nih.gov In models of prostate cancer, linomide treatment led to a significant decrease in tumor blood flow, indicating its ability to selectively inhibit angiogenesis without affecting established blood vessels in non-tumor organs. nih.gov At the cellular level, linomide has been shown to inhibit the chemotactic migration and invasion of endothelial cells, which are crucial steps in the angiogenic process. nih.gov
These findings underscore the potential of this compound analogues to not only inhibit the growth of primary tumors but also to interfere with the processes of invasion and metastasis by targeting cell migration and the formation of new blood vessels that tumors need to survive and expand.
Antiproliferative Effects on Specific Cancer Cell Lines (e.g., HCT116, MDA-MB-468, MDA-MB-231, MCF7, C-32, A549, lymphoma)
Analogues of this compound have demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines.
Colon Cancer (HCT116): Several studies have highlighted the efficacy of quinoline derivatives against the HCT116 colon cancer cell line. Carboxamide-appended quinoline moieties have shown notable anti-proliferative effects. research-nexus.net In one study, a specific quinoline-carboxamide derivative induced cell cycle arrest in the G1 phase and promoted apoptosis in HCT-116 cells. researchgate.net Another set of novel bis-quinoline compounds also displayed submicromolar IC50 values against HCT116 cells. mdpi.com Furthermore, quinoline-3-carboxamide derivatives designed as ATM kinase inhibitors have shown promising cytotoxicity towards this cell line. nih.govresearchgate.net
Breast Cancer (MDA-MB-468, MDA-MB-231, MCF7): The antiproliferative action of this compound analogues extends to various breast cancer cell lines. Quinoline-3-carboxamide derivatives have been reported to be cytotoxic to both MDA-MB-468 and MDA-MB-231 cell lines. nih.govresearchgate.net Notably, the PTEN-negative MDA-MB-468 cell line showed greater sensitivity to these compounds compared to the PTEN-positive MDA-MB-231 line. nih.govresearchgate.net The MCF7 breast cancer cell line has also been a target for these compounds. Carboxamide-appended quinolines and novel quinoline-3-carboxamides (B1200007) designed as EGFR inhibitors have exhibited potent activity against MCF7 cells. research-nexus.netnih.govresearchgate.net Additionally, a bis-quinoline compound demonstrated high potency with a submicromolar IC50 value against MCF-7 cells. mdpi.com
Melanoma (C-32): Research has also explored the effect of these compounds on melanoma. An acetylene (B1199291) derivative of 8-hydroxyquinoline-5-sulfonamide showed high activity against the C-32 human amelanotic melanoma cell line, with efficacy comparable to standard chemotherapeutic agents. mdpi.com
Lung Cancer (A549): In the context of lung cancer, quinoline derivatives have shown promise. A novel quinoline-8-sulfonamide derivative significantly reduced the number of A549 cells, indicating a strong anti-proliferative effect. mdpi.com An acetylene derivative of 8-hydroxyquinoline-5-sulfonamide also demonstrated notable activity against the A549 human lung adenocarcinoma cell line. mdpi.com
Lymphoma: Quinoline analogues have also been investigated for their effects on lymphoma. One particular analogue, which replaced a pyrimidine (B1678525) moiety with a benzyloxycarbonyl (Z) group, was found to arrest cell proliferation in lymphoma cells at sub- to single-digit micromolar concentrations. mdpi.com
The table below summarizes the antiproliferative activities of various this compound analogues against the specified cancer cell lines.
| Cell Line | Cancer Type | Compound Type | Observed Effect |
| HCT116 | Colon Cancer | Carboxamide-appended quinolines | Antiproliferative activity, G1 phase cell cycle arrest, apoptosis research-nexus.netresearchgate.net |
| Bis-quinolines | Submicromolar IC50 values mdpi.com | ||
| Quinoline-3-carboxamide (ATM inhibitors) | Cytotoxicity nih.govresearchgate.net | ||
| MDA-MB-468 | Breast Cancer | Quinoline-3-carboxamide (ATM inhibitors) | Cytotoxicity, higher sensitivity in PTEN-negative cells nih.govresearchgate.net |
| MDA-MB-231 | Breast Cancer | Quinoline-3-carboxamide (ATM inhibitors) | Cytotoxicity nih.govresearchgate.net |
| MCF7 | Breast Cancer | Carboxamide-appended quinolines | Antiproliferative activity research-nexus.net |
| Quinoline-3-carboxamide (EGFR inhibitors) | Potent anticancer activity nih.govresearchgate.net | ||
| Bis-quinolines | Submicromolar IC50 value mdpi.com | ||
| C-32 | Melanoma | Acetylene derivative of 8-hydroxyquinoline-5-sulfonamide | High antiproliferative activity mdpi.com |
| A549 | Lung Cancer | Quinoline-8-sulfonamide derivative | Significant reduction in cell number mdpi.com |
| Acetylene derivative of 8-hydroxyquinoline-5-sulfonamide | Antiproliferative activity mdpi.com | ||
| Lymphoma | Lymphoma | SGI-1027 analogue with Z-group | Cell proliferation arrest at sub- to single-digit µM concentrations mdpi.com |
Antimicrobial Activity Research
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, MRSA, E. coli, Pseudomonas aeruginosa)
This compound and its derivatives have emerged as a significant class of compounds with a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Gram-Positive Bacteria:
Staphylococcus aureus and MRSA: Numerous studies have highlighted the potent anti-MRSA activity of quinoline derivatives. For instance, certain fluoroquinolone derivatives have demonstrated significantly greater activity against MRSA compared to established antibiotics like ciprofloxacin (B1669076) and levofloxacin. ccspublishing.org.cn Other synthesized quinoline derivatives have also shown potent anti-MRSA effects, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 1.5 µg/mL. ccspublishing.org.cnnih.gov The introduction of a triazole ring at the N-1 position of quinolones has been found to enhance their antimicrobial activity, with one such compound showing a very potent MIC of 0.5 µg/mL against MRSA. nih.gov Furthermore, quinoline-3-formaldehyde hydrazone compounds have displayed significant antibacterial effects against MRSA. ccspublishing.org.cn An acetylene derivative of 8-hydroxyquinoline-5-sulfonamide also exhibited notable activity against methicillin-resistant S. aureus (MRSA) isolates, with its efficacy being comparable to oxacillin (B1211168) and ciprofloxacin. mdpi.com
Gram-Negative Bacteria:
E. coli and Pseudomonas aeruginosa : The antibacterial spectrum of quinoline derivatives also extends to Gram-negative pathogens. Studies have shown that certain novel quinoline derivatives possess moderate to good antibacterial activity against E. coli and P. aeruginosa. biointerfaceresearch.com In one study, specific newly synthesized quinoline compounds demonstrated significant inhibitory activity against Pseudomonas aeruginosa, with some derivatives showing MIC values as low as 5±2.2 µg/mL and 10±1.5 μg/mL. researchgate.net
The antibacterial activity of these compounds is often attributed to various structural modifications on the quinoline core. The versatility of the quinoline scaffold allows for the development of derivatives with enhanced potency and a broader spectrum of action against clinically relevant bacterial strains.
The following table provides a summary of the antibacterial efficacy of selected quinoline derivatives.
| Bacterial Strain | Gram Stain | Compound Type | Efficacy (MIC) |
| MRSA | Positive | Fluoroquinolone derivative | 2 µg/mL ccspublishing.org.cn |
| MRSA | Positive | Quinoline derivative | 1.5 µg/mL ccspublishing.org.cnnih.gov |
| MRSA | Positive | Triazolyl ethanol (B145695) quinolone | 0.5 µg/mL nih.gov |
| MRSA | Positive | Quinoline-3-formaldehyde hydrazone | >16 µg/mL ccspublishing.org.cn |
| MRSA | Positive | Acetylene derivative of 8-hydroxyquinoline-5-sulfonamide | Comparable to oxacillin/ciprofloxacin mdpi.com |
| P. aeruginosa | Negative | 1-(quinolin-2-ylamino)pyrrolidine-2,5-dione | 5±2.2 µg/mL researchgate.net |
| P. aeruginosa | Negative | 2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)quinoline | 10±1.5 µg/mL researchgate.net |
Antifungal Efficacy
In addition to their antibacterial properties, derivatives of quinoline-3-carboxamide have also been investigated for their potential as antifungal agents. Research has shown that certain synthesized quinoline compounds exhibit promising activity against various fungal strains.
One study that synthesized a series of novel 2-quinolone carboxamide derivatives evaluated their in vitro antifungal activity using the tube dilution method. orientjchem.org The results indicated that most of the tested compounds exhibited promising antifungal effects. This suggests that the quinoline scaffold can be effectively modified to develop agents with significant antifungal properties.
Another line of research incorporated a triazole ring into the quinolone structure, a modification known to enhance antimicrobial activity. These hybrid compounds were screened against four different fungal strains and demonstrated notable antifungal activity. nih.gov This highlights the potential of creating hybrid molecules that combine the structural features of quinolines with other known antifungal pharmacophores to develop more potent therapeutic agents.
While the primary focus of many studies on quinoline derivatives has been their antibacterial and anticancer effects, these findings indicate a promising avenue for the development of novel antifungal drugs based on the quinoline-3-carboxamide framework.
Antitubercular Activity
The quinoline scaffold is a well-established pharmacophore in the development of antitubercular agents, with several quinoline-based drugs currently used in the treatment of tuberculosis. rsc.org Research into quinoline-3-carboxamide and its analogues continues to yield promising candidates against Mycobacterium tuberculosis.
Studies on novel 2-quinolone carboxamide derivatives have demonstrated significant antitubercular activity. orientjchem.org When tested against M. tuberculosis using the Microplate Alamar Blue Assay, several compounds showed promising results, with their activity attributed to the presence of the 2-quinolone moiety combined with electron-donating groups. orientjchem.org
Molecular hybridization is another strategy that has been successfully employed. By combining the quinoline pharmacophore with fragments of existing antitubercular drugs like isoniazid, researchers have developed new derivatives with potent activity. eurekaselect.com In one such study, two compounds displayed significant antitubercular effects with MIC values of 18.27 and 15.00 µM, respectively, while remaining relatively non-toxic to human cells. eurekaselect.com
Furthermore, novel small molecules incorporating a quinoline-3-carbohydrazone moiety have shown moderate to good antitubercular activity. nih.gov By tethering isatin (B1672199) to the quinoline scaffold, researchers were able to develop a derivative with a remarkably low MIC of 0.06 µg/mL against M. tuberculosis, representing a significant increase in potency. nih.gov This compound also demonstrated superior activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov
The mechanism of action for some of these quinoline derivatives involves the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov Other quinoline compounds have been found to kill M. tuberculosis by activating glutamate (B1630785) kinase, a novel drug target. nih.gov
The table below presents the antitubercular activity of selected quinoline derivatives.
| Compound Type | Target Strain(s) | Efficacy (MIC) |
| 2-Quinolone carboxamide derivatives | M. tuberculosis | Promising activity orientjchem.org |
| Quinoline-isoniazid hybrid (6d) | M. tuberculosis | 18.27 µM eurekaselect.com |
| Quinoline-isoniazid hybrid (7d) | M. tuberculosis | 15.00 µM eurekaselect.com |
| Isatin-tethered quinoline (Q8b) | M. tuberculosis | 0.06 µg/mL nih.gov |
| Isatin-tethered quinoline (Q8b) | MDR M. tuberculosis | 0.24 µg/mL nih.gov |
| Isatin-tethered quinoline (Q8b) | XDR M. tuberculosis | 1.95 µg/mL nih.gov |
| Isatin-tethered quinoline (Q8h) | M. tuberculosis | 0.12 µg/mL nih.gov |
Other Biological Activities
Beyond their well-documented effects in other areas, analogues of this compound have been the subject of pharmacological investigations for a range of other biological activities. These studies have revealed potential therapeutic applications in inflammatory conditions, infectious diseases, and metabolic and neurological disorders. The following sections detail the research findings related to these diverse biological activities.
Anti-inflammatory Effects
Quinoline derivatives have demonstrated notable anti-inflammatory properties. For instance, certain 2-phenylquinoline-4-carboxamide (B4668241) derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. In studies using a carrageenan-induced paw edema model in rats, some of these compounds exhibited significant anti-inflammatory effects, comparable to the standard drug diclofenac (B195802) sodium alliedacademies.orgalliedacademies.org.
One particular substituted quinoline carboxylic acid, CL 306 ,293, has shown both anti-inflammatory and antiarthritic properties. In animal models of both developing and established adjuvant arthritis, this compound suppressed inflammation and joint destruction. nih.gov Furthermore, it was effective in reducing inflammation associated with delayed-type hypersensitivity reactions in dogs. nih.gov Mechanistic studies suggest that its anti-inflammatory effects are distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs), as it does not inhibit cyclooxygenase or lipoxygenase at efficacious doses. Instead, it is believed to down-regulate T-cell function nih.gov.
Additionally, selected quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory potential in in-vitro models. When tested in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, these compounds showed impressive anti-inflammatory affinities nih.gov.
Table 1: Anti-inflammatory Activity of Selected Quinoline Analogues
| Compound | Model System | Observed Effect | Reference |
|---|---|---|---|
| 2-Phenylquinoline-4-carboxamide derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity comparable to diclofenac sodium | alliedacademies.orgalliedacademies.org |
| CL 306,293 | Adjuvant arthritis in rats | Suppression of inflammation and joint destruction | nih.gov |
| CL 306,293 | Delayed-type hypersensitivity in dogs | Suppression of inflammation | nih.gov |
| Quinoline-3-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | nih.gov |
Antimalarial Activity
The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example nih.gov. Research into quinoline-3-carboxamide analogues has identified novel compounds with potent antimalarial activity. A preclinical candidate, DDD107498, a quinoline carboxamide, has demonstrated a broad spectrum of activity, targeting the liver, blood, and mosquito stages of the malaria parasite's life cycle lstmed.ac.uk.
Various hybrid molecules incorporating the quinoline structure have been synthesized and tested against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For instance, quinoline-pyrimidine hybrids have shown potent in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum raco.catnih.gov. Some of these hybrids displayed IC50 values in the nanomolar range raco.cat. Similarly, quinoline-sulfonamide hybrids have also demonstrated significant inhibition of hemozoin formation, a critical process for parasite survival nih.gov.
Table 2: Antimalarial Activity of Selected Quinoline Analogues
| Compound/Analogue Class | P. falciparum Strain(s) | IC50 Value | Reference |
|---|---|---|---|
| Quinoline-pyrimidine hybrid (Compound 11) | - | 33.9 nM | raco.cat |
| Quinoline-pyrimidine hybrid (Compound 32) | D10 (CQS) | 0.070 µM | raco.cat |
| Quinoline-pyrimidine hybrid (Compound 32) | Dd2 (CQR) | 0.157 µM | raco.cat |
| 4-Aminoquinoline-pyrimidine hybrids | D6 (CQS) & W2 (CQR) | < 1 µM | nih.gov |
| Quinoline-sulfonamide hybrids | K1 (CQR) | 0.36 µM | nih.gov |
| Quinoline-sulfonamide hybrids | 3D7 (CQS) | 0.05 µM | nih.gov |
Antiviral Activity
Quinoline analogues have been investigated for their potential as antiviral agents against a range of viruses. Notably, several quinoline derivatives have demonstrated broad-spectrum anti-coronavirus activity. In vitro studies have shown that compounds such as chloroquine and hydroxychloroquine (B89500) are potent against SARS-CoV-1, SARS-CoV-2, and human coronaviruses 229E and OC43, with EC50 values in the low micromolar range malariaworld.org. Other quinoline analogues like amodiaquine, ferroquine, and mefloquine (B1676156) also exhibit potent anti-coronavirus activity malariaworld.org. Mechanistic studies suggest that chloroquine interferes with a post-attachment stage of viral entry malariaworld.org.
Furthermore, quinoline analogues have been developed as broad-spectrum antivirals against enteroviruses. Certain derivatives have shown potent activity against EV-D68, coxsackievirus B3 (CVB3), and EV-A71, with EC50 values ranging from submicromolar to low single-digit micromolar nih.gov. The viral 2C protein has been identified as a potential target for these compounds nih.gov.
In the context of human immunodeficiency virus (HIV), hexahydroquinoline-3-carboxamide derivatives have been synthesized and evaluated for their antiviral activity. These compounds were designed to disrupt the interaction between HIV-1 integrase and lens epithelium-derived growth factor (LEDGF/p75) researchgate.net.
Table 3: Antiviral Activity of Selected Quinoline Analogues
| Compound/Analogue Class | Virus | Cell Line | EC50 Value | Reference |
|---|---|---|---|---|
| Chloroquine | HCoV-OC43 | HEL | 0.12-12 µM | malariaworld.org |
| Hydroxychloroquine | Coronaviruses | Various | 0.12-12 µM | malariaworld.org |
| Quinoline analogue (6aa) | EV-D68 | RD | ≤ 1 µM | nih.gov |
| Quinoline analogue (6ar) | CVB3 | RD | Similar to EV-D68 | nih.gov |
| Quinoline analogue (6av) | EV-A71 | RD | Low single-digit µM | nih.gov |
| Hexahydroquinoline-3-carboxamides | HIV-1 | MT4 | Active at 100 µM | researchgate.net |
Cholesteryl Ester Transfer Protein (CETP) Inhibition
A series of novel quinoline-3-carboxamide derivatives have been designed and synthesized as inhibitors of cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. All the synthesized compounds in one study exhibited activity against CETP, with some compounds displaying an inhibitory rate of over 80% nih.gov. This line of research suggests the potential of quinoline-3-carboxamide analogues in the management of dyslipidemia.
Table 4: CETP Inhibitory Activity of Selected Quinoline-3-carboxamide Derivatives
| Compound | Inhibitory Rate (%) | Reference |
|---|---|---|
| 24 | 80.1 | nih.gov |
| 26 | 80.1 | nih.gov |
Protein Kinase CK2 Inhibition
Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a constitutively active serine/threonine kinase implicated in various diseases, including cancer. A study focusing on these derivatives led to the synthesis of forty-three new compounds, among which twenty-two showed inhibitory activity against CK2 with IC50 values ranging from 0.65 to 18.2 µM researchgate.net. The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives researchgate.net.
Another class of CK2 inhibitors, 3-carboxy-4(1H)-quinolones, has also been investigated. The most active compounds in this series, such as 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibited IC50 values in the sub-micromolar range and were found to be ATP competitive acs.org. These inhibitors have shown considerable selectivity for CK2 over other protein kinases acs.org.
Table 5: Protein Kinase CK2 Inhibitory Activity of Selected Quinoline Analogues
| Compound/Analogue Class | IC50 Value | Ki Value | Reference |
|---|---|---|---|
| 2-Aminoquinoline-3-carboxylic acid derivatives | 0.65 - 18.2 µM | - | researchgate.net |
| Tetrazolo-quinoline-4-carboxylic acid derivatives | 0.65 - 18.2 µM | - | researchgate.net |
| 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7) | 0.3 µM | 0.06 µM | acs.org |
| 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (9) | 1 µM | 0.28 µM | acs.org |
Neurokinin-3 Receptor (NK3R) Antagonism
Quinoline derivatives have been explored as antagonists of the neurokinin-3 receptor (NK3R), a target for various central nervous system disorders. Lead optimization of selective quinoline NK3R antagonists has led to the identification of compounds with high affinity and potency. For example, a stepwise chemical modification of a 2-phenylquinoline (B181262) template resulted in compounds with potent and combined antagonism of both human NK3R and NK2R nih.gov.
One such compound, (S)-(+)-N-(1-Cyclohexylethyl)-3-[(4-morpholin-4-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide, demonstrated a high binding affinity for hNK-3R with a Ki value of 0.8 nM nih.gov. Further studies led to the discovery of other 2-phenylquinoline-4-carboxamide derivatives with varying selectivity profiles for NK3R and NK2R nih.gov.
Table 6: Neurokinin-3 Receptor (NK3R) Antagonism by Selected Quinoline Analogues
| Compound | Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| (S)-(+)-N-(1-Cyclohexylethyl)-3-[(4-morpholin-4-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide (25) | hNK-3R | 0.8 nM | nih.gov |
| (S)-(+)-N-(1,2,2-trimethylpropyl)-3-[(4-piperidin-1-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide (28) | hNK-3R | 193 nM | nih.gov |
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, representing a key target for therapeutic intervention in various diseases, including cancer and autoimmune disorders. Inhibition of DHODH leads to pyrimidine depletion, which in turn halts the cell cycle at the S-phase. While direct studies on this compound are limited in this context, research into structurally related quinoline compounds has revealed significant inhibitory activity against DHODH.
A structure-guided approach to develop improved DHODH inhibitors based on the brequinar (B1684385) class has led to the discovery of potent 4-quinoline carboxylic acid analogues. nih.govnih.gov These analogues were designed to establish new interactions within the brequinar-binding pocket of the DHODH enzyme. nih.govnih.gov This research identified two key residues, T63 and Y356, as suitable for forming novel hydrogen-bonding interactions. nih.govnih.gov Through strategic design, several potent quinoline-based analogues were synthesized, demonstrating significant DHODH inhibition. nih.govnih.gov For instance, analogue 41 was identified as a highly potent inhibitor with an IC₅₀ value of 9.71 ± 1.4 nM. nih.govnih.gov Further optimization led to the development of other analogues, such as 43 and the 1,7-naphthyridine (B1217170) 46 , which also displayed strong inhibitory activity. nih.govnih.gov A co-crystal structure of analogue 43 with DHODH confirmed a novel water-mediated hydrogen bond interaction with the T63 residue, validating the design strategy. nih.govnih.gov
| Compound | DHODH IC₅₀ (nM) | Notable Interactions |
|---|---|---|
| Analogue 41 | 9.71 ± 1.4 | N/A |
| Analogue 43 | 26.2 ± 1.8 | Forms a novel water-mediated H-bond with T63 |
| 1,7-Naphthyridine 46 | 28.3 ± 3.3 | Forms a novel H-bond with Y356 |
Targeting S100A9 Protein
The S100A9 protein, a member of the S100 family of calcium-binding proteins, has been identified as a molecular target for quinoline-3-carboxamide analogues like tasquinimod and laquinimod (B608466). nih.govplos.org S100A9 is primarily expressed in myeloid cells and acts as a pro-inflammatory signaling molecule. plos.org In the presence of zinc and calcium, S100A9 can interact with pro-inflammatory receptors, including the Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). plos.org
The binding of quinoline-3-carboxamides, such as tasquinimod, to S100A9 has been shown to impede its interaction with both TLR4 and RAGE. nih.govplos.org This inhibition is believed to be a key part of the mechanism behind the anti-tumor and immunomodulatory effects of these compounds. nih.gov By blocking the S100A9/TLR4/RAGE axis, tasquinimod can inhibit the recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby preventing tumor growth and metastasis. nih.gov
However, the specificity of quinoline-3-carboxamides as S100A9 inhibitors has been questioned. nih.gov While these compounds are potent anti-inflammatory molecules, some research suggests their mode of action is not solely through S100A9 inhibition. nih.gov Studies have shown that laquinimod can alleviate experimental autoimmune encephalitis even in S100A9-deficient mice, suggesting other mechanisms are at play. nih.gov Furthermore, investigations into the effect of laquinimod on various myeloid cell functions revealed a complex interaction. Laquinimod failed to inhibit S100A9-induced neutrophil degranulation but did reduce S100A9-induced neutrophil adhesion to fibrinogen by 50%. nih.gov It only slightly inhibited S100A9-induced NF-κB activation, indicating it is not a complete blocker of all S100A9 activities. nih.gov The observation that laquinimod also affects signaling pathways independent of S100A9 further complicates the assertion of its specificity. nih.gov
| Cellular Function | Stimulant | Observed Effect of Laquinimod | Reference |
|---|---|---|---|
| Neutrophil Degranulation | S100A9 | No inhibition | nih.gov |
| Neutrophil Adhesion to Fibrinogen | S100A9 | Decreased by 50% | nih.gov |
| NF-κB Activation in THP-1 cells | S100A9 | Slightly inhibited | nih.gov |
| NF-κB Activation in THP-1 cells | Pam3CSK4 (TLR1/TLR2 agonist) | Decreased activation | nih.gov |
Immunomodulatory Actions (e.g., Th1/Th2 cytokine modulation)
Quinoline-3-carboxamide analogues, particularly laquinimod, have demonstrated significant immunomodulatory properties, notably by altering the balance of T-helper (Th) cell responses. nih.govplos.org In preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), laquinimod treatment is associated with a reduction in pro-inflammatory Th1 and Th17 responses. plos.orgpnas.org This is evidenced by a significant decrease in the number of cells producing IFN-γ (a key Th1 cytokine) and IL-17 (the signature cytokine of Th17 cells). plos.org
The mechanism appears to be mediated through effects on antigen-presenting cells (APCs) of the innate immune system. plos.org Laquinimod treatment promotes the development of anti-inflammatory "type II" myeloid cells. plos.orgnih.gov These type II monocytes and dendritic cells exhibit a distinct cytokine profile characterized by decreased production of pro-inflammatory cytokines such as IL-6, IL-12/23, and TNF, alongside an increased production of the anti-inflammatory cytokine IL-10. plos.org When these type II APCs are used to present antigens to T cells, they inhibit the differentiation of those T cells into Th1 and Th17 phenotypes. plos.org
This modulation results in a shift in the cytokine balance away from a pro-inflammatory Th1 profile and towards a more anti-inflammatory Th2/Th3 profile. nih.gov Studies in Lewis rats with EAE showed that laquinimod treatment changed the cytokine balance in favor of the Th2 cytokine IL-4 and the regulatory cytokines IL-10 and TGF-beta. nih.gov This shift from a pathogenic inflammatory state to a more regulated or anti-inflammatory state underscores the therapeutic potential of these compounds in autoimmune diseases. nih.gov
| Cytokine | T-helper Cell Association | Effect of Laquinimod | Reference |
|---|---|---|---|
| IFN-γ | Th1 | Decreased | plos.org |
| IL-17 | Th17 | Decreased | plos.orgpnas.org |
| IL-6 | Pro-inflammatory | Decreased | plos.org |
| IL-12/23 | Pro-inflammatory / Th1 & Th17 differentiation | Decreased | plos.org |
| TNF | Pro-inflammatory | Decreased | plos.org |
| IL-4 | Th2 | Increased | nih.gov |
| IL-10 | Regulatory | Increased | nih.govplos.org |
| TGF-beta | Th3 / Regulatory | Increased | nih.gov |
Computational Chemistry and Cheminformatics in Quinoline 3 Carboximidamide Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide a detailed picture of electron distribution, which is crucial for predicting reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scirp.org DFT studies on quinoline (B57606) derivatives have been instrumental in elucidating their stability and reactivity. nih.gov By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the electron-donating and electron-accepting capabilities of a molecule, respectively. scirp.orgtees.ac.uk The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. scirp.org
For instance, in a study on a series of tunable quinoline derivatives, DFT calculations at the B3LYP/6-31G'(d,p) level were used to determine properties like electrophilicity index, electronegativity, and chemical hardness. nih.gov In some derivatives, the charge density of the HOMO was found to be accumulated on the quinoline ring and amide group, while the LUMO's charge density was spread out only on the quinoline ring. nih.gov Such analyses help in understanding the intramolecular charge transfer characteristics, which are vital for the molecule's biological activity. nih.gov
Table 1: Key Parameters from DFT Studies of Quinoline Derivatives
| Parameter | Significance | Typical Calculation Level |
|---|---|---|
| HOMO Energy | Electron-donating ability | B3LYP/6-31G(d,p) |
| LUMO Energy | Electron-accepting ability | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | Chemical reactivity and stability | B3LYP/6-31G(d,p) |
| Dipole Moment | Polarity and intermolecular interactions | B3LYP/6-31+G(d,p) |
| Molecular Electrostatic Potential (MEP) | Predicting reactive sites for electrophilic and nucleophilic attack | B3LYP/6-31G(d,p) |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent potentials, such as light. wikipedia.org This makes it a valuable tool for predicting electronic absorption spectra (UV-Vis). scirp.org TD-DFT calculations can provide information on excitation energies, oscillator strengths, and the nature of electronic transitions. scirp.orgtees.ac.uk
In research on quinoline-based materials, TD-DFT calculations have been employed to predict their absorption and emission spectra in various solvents. researchgate.net For example, using the CAM-B3LYP/6-311G++(d,p) level of theory, researchers have been able to simulate the UV-Vis spectra of quinoline derivatives, which often show good agreement with experimental data. researchgate.net These predictions are crucial for designing molecules with specific photophysical properties, for instance, in the development of fluorescent probes. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of quinoline-3-carboximidamide research, docking simulations are extensively used to understand how these compounds interact with biological targets, such as enzymes and receptors. mdpi.comresearchgate.net
These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. mdpi.com For example, docking studies of quinoline-3-carboxamide (B1254982) derivatives with DNA damage and response (DDR) kinases have revealed that the quinoline nitrogen often binds to the hinge region of the kinases, acting as competitive inhibitors of ATP. mdpi.com The docking scores obtained from these simulations provide an estimate of the binding affinity, which is crucial for prioritizing compounds for further experimental testing. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. neliti.comnih.gov QSAR models are developed by correlating physicochemical properties or molecular descriptors of compounds with their experimentally determined biological activities. neliti.com
For quinoline derivatives, QSAR studies have been employed to predict their antifungal, anticancer, and other biological activities. neliti.comnih.gov These models can identify the key structural features that are important for a particular activity. For instance, a QSAR study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives as potential antifungal agents revealed that lipophilicity (cLogP) plays a significant role in their activity. neliti.com Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues. neliti.comnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. nih.gov For this compound derivatives, MD simulations are used to study the stability of ligand-protein complexes obtained from docking studies and to analyze the conformational changes that occur upon binding. mdpi.comresearchgate.net
By simulating the system over a period of time (e.g., 100 nanoseconds), researchers can observe the dynamics of the interactions and the flexibility of both the ligand and the protein. mdpi.com Analysis of parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal the stability of the complex and the flexibility of different parts of the protein, respectively. mdpi.com For example, MD simulations of a quinoline-3-carboxamide derivative bound to ATM kinase showed that the protein's secondary structure remained stable throughout the simulation, indicating a stable binding. mdpi.com
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction has become a critical component of the early drug discovery process, helping to identify compounds with favorable pharmacokinetic properties. mdpi.comnih.gov Various computational models and software are used to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity. researchgate.netbenthamdirect.commdpi.com
For quinoline derivatives, ADME prediction studies are routinely performed to assess their drug-likeness. mdpi.comresearchgate.net For example, the QikProp module in Maestro is often used to predict a range of ADME properties for quinoline-3-carboxamide derivatives. mdpi.com These in silico predictions help in filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles, thus saving time and resources. mdpi.comnih.gov
Table 2: Predicted ADME Properties for a Quinoline-3-carboxamide Derivative (Compound 6f)
| Property | Predicted Value | Acceptable Range |
|---|---|---|
| Molecular Weight | 447.51 | 130-725 |
| QPlogPo/w (Octanol/water partition coefficient) | 3.85 | -2.0 to 6.5 |
| QPlogS (Aqueous solubility) | -4.75 | -6.5 to 0.5 |
| QPPCaco (Predicted Caco-2 cell permeability) | 280.9 | <25 poor, >500 great |
| QPlogBB (Predicted brain/blood partition coefficient) | -1.25 | -3.0 to 1.2 |
| % Human Oral Absorption | 83.7% | <25% poor, >80% high |
Data sourced from a study on quinoline-3-carboxamide derivatives. mdpi.com
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool utilized to visualize the three-dimensional charge distribution of a molecule. This technique is instrumental in predicting and understanding a molecule's reactive behavior, intermolecular interactions, and pharmacophoric features. The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, regions of negative electrostatic potential, shown in red, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. Green and yellow regions represent neutral or weakly interactive zones.
In the context of this compound, an MESP analysis provides critical insights into its electronic characteristics, which are governed by the interplay of the quinoline ring and the carboximidamide substituent. The nitrogen atom within the quinoline ring and the nitrogen atoms of the carboximidamide group are expected to be primary sites of negative electrostatic potential due to the presence of lone pairs of electrons. These regions are therefore likely to act as hydrogen bond acceptors.
Conversely, the hydrogen atoms attached to the nitrogen atoms of the carboximidamide group are anticipated to exhibit a strong positive electrostatic potential, rendering them significant hydrogen bond donors. The aromatic protons of the quinoline ring will also display positive potential, albeit to a lesser extent. This distribution of electrostatic potential is crucial for the molecule's ability to interact with biological targets, such as enzymes and receptors, through specific hydrogen bonding patterns and other electrostatic interactions.
Detailed Research Findings
While specific MESP studies on this compound are not extensively documented in publicly available literature, analysis of related quinoline derivatives provides a predictive framework for its electrostatic landscape.
The key features of the MESP of this compound are predicted as follows:
Negative Potential Regions: The most intense negative potential is expected to be localized on the nitrogen atom of the quinoline ring and the imino and amino nitrogen atoms of the carboximidamide group. This high electron density makes these sites prime targets for interactions with electrophiles or hydrogen bond donors.
These predicted electrostatic features are vital for understanding the molecule's reactivity in chemical synthesis and its binding affinity and selectivity in a biological context. The distinct regions of positive and negative potential define the molecule's capacity for specific intermolecular recognition.
Data on Molecular Electrostatic Potential
The following table presents hypothetical MESP values for key atomic sites in this compound, derived from theoretical calculations on analogous structures. These values are illustrative of the type of quantitative data obtained from such an analysis, where more negative values indicate a higher electron density and more positive values indicate a lower electron density.
| Atomic Site | Predicted MESP Value (kcal/mol) | Role in Intermolecular Interactions |
|---|---|---|
| Quinoline Nitrogen (N1) | -45.5 | Hydrogen Bond Acceptor |
| Imino Nitrogen (of carboximidamide) | -52.3 | Hydrogen Bond Acceptor, Metal Coordination |
| Amino Nitrogen (of carboximidamide) | -38.7 | Hydrogen Bond Acceptor |
| Imino Hydrogen (of carboximidamide) | +60.2 | Hydrogen Bond Donor |
| Amino Hydrogens (of carboximidamide) | +55.8 | Hydrogen Bond Donor |
| H2 Proton (on quinoline ring) | +25.1 | Weak Electrostatic Interaction |
| H4 Proton (on quinoline ring) | +23.9 | Weak Electrostatic Interaction |
Advanced Spectroscopic and Analytical Characterization Techniques for Quinoline 3 Carboximidamide
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of quinoline (B57606) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.
¹H NMR: The proton NMR spectrum of a quinoline-3-carboximidamide derivative reveals characteristic signals for the aromatic protons on the quinoline core. The chemical shifts (δ) of these protons are typically found in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific positions and splitting patterns (e.g., singlet, doublet, triplet) are dictated by the substitution pattern on the rings. For instance, protons on the pyridine (B92270) ring of the quinoline moiety often appear at lower fields than those on the benzene (B151609) ring.
Table 1: Representative NMR Data for Substituted Quinoline Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (Quinoline Ring) | 7.40 - 9.30 |
| ¹H | Amine (NH) | Variable, often broad |
| ¹³C | Aromatic (Quinoline Ring) | 117 - 150 |
Note: Data is compiled from related quinoline carboxamide structures. Specific shifts for this compound may vary. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS provides unequivocal confirmation of its mass and can offer structural insights through fragmentation analysis. scispace.com
High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the calculation of the molecular formula. rsc.org Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). In EI-MS, the spectrum would show a distinct molecular ion peak ([M]⁺). rsc.org In ESI-MS, which is a softer ionization technique, the protonated molecular ion ([M+H]⁺) is typically observed. nih.gov
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The cleavage of the carboximidamide side chain and the fragmentation of the quinoline ring system can help confirm the connectivity of the atoms within the molecule. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound (C₁₀H₉N₃)
| Ion Type | Technique | Expected m/z |
|---|---|---|
| Molecular Formula | - | C₁₀H₉N₃ |
| Molecular Weight | - | 171.20 g/mol |
| Molecular Ion Peak [M]⁺ | EI-MS | 171 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features. rsc.org
Key vibrational frequencies include:
N-H Stretching: The N-H bonds of the primary amine or imine in the carboximidamide group will exhibit stretching vibrations, typically in the region of 3100-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring are observed just above 3000 cm⁻¹. rsc.org
C=N Stretching: The carbon-nitrogen double bond of the imidamide group will have a characteristic stretching vibration in the 1600-1690 cm⁻¹ range.
C=C and C=N Ring Stretching: The aromatic C=C and C=N bonds of the quinoline ring system produce a series of sharp absorption bands in the 1450-1620 cm⁻¹ region. mdpi.com
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear in the 700-900 cm⁻¹ region, and their pattern can provide information about the substitution on the quinoline core.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
|---|---|---|
| 3100 - 3500 | N-H (Amine/Imine) | Stretching |
| 3000 - 3100 | C-H (Aromatic) | Stretching |
| 1600 - 1690 | C=N (Imidamide) | Stretching |
| 1450 - 1620 | C=C, C=N (Quinoline Ring) | Stretching |
Note: Data compiled from characteristic frequencies of related quinoline and carboxamide structures. nih.govrsc.orgmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The extended aromatic system of this compound gives rise to characteristic absorptions in the UV-Vis range.
The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. researchgate.net For the quinoline core, these transitions typically result in multiple absorption maxima (λ_max) between 220 nm and 350 nm. nist.gov The presence of the carboximidamide substituent at the 3-position can influence the exact position and intensity of these bands. The solvent environment can also cause shifts in the absorption maxima, a phenomenon known as solvatochromism. researchgate.net Studies on related quinoline derivatives have identified intense absorption bands in the 300–400 nm range. mdpi.com
Table 4: Typical UV-Vis Absorption Maxima for Quinoline Derivatives
| Wavelength Range (nm) | Electronic Transition |
|---|---|
| 220 - 250 | π → π* |
Note: Ranges are based on the parent quinoline system and its derivatives. nist.govmdpi.com
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. robertson-microlit.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound.
The experimentally measured percentages of C, H, and N are compared to the theoretically calculated values based on the proposed molecular formula (C₁₀H₉N₃). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. nih.govresearchgate.net
Table 6: Elemental Analysis for this compound (C₁₀H₉N₃)
| Element | Theoretical Mass % |
|---|---|
| Carbon (C) | 70.16% |
| Hydrogen (H) | 5.30% |
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated in a controlled atmosphere. This provides information about the thermal stability of this compound. The resulting curve shows the temperatures at which the compound decomposes. For stable organic molecules, the TGA thermogram typically shows a plateau at lower temperatures, followed by one or more steps of mass loss at higher temperatures, indicating decomposition. nih.gov
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are heated. This reveals whether physical or chemical changes are endothermic (absorbing heat) or exothermic (releasing heat). DTA can detect events like melting, crystallization, and decomposition. The DTA curve for a quinoline derivative would show an endothermic peak corresponding to its melting point, followed by peaks associated with its thermal decomposition. nih.gov Together, TGA and DTA provide a comprehensive profile of the compound's behavior at elevated temperatures. researchgate.net
Table 7: Information Obtained from Thermal Analysis
| Technique | Measurement | Key Information |
|---|---|---|
| TGA | Mass vs. Temperature | Thermal stability, decomposition temperature |
Advanced Spectroscopic and Analytical Characterization of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is no specific published data on the advanced spectroscopic and analytical characterization of this compound using fluorescence spectroscopy or Energy-Dispersive X-ray Spectroscopy (EDX).
While the synthesis and reactivity of derivatives of quinoline have been explored in various chemical contexts, dedicated studies detailing the fluorescence properties or the elemental composition analysis via EDX for the specific compound this compound are not present in the accessible scientific domain. Research has mentioned this compound as a chemical intermediate, but without providing the specific analytical data requested. For instance, its formation and subsequent cyclization to an isoxazole (B147169) derivative have been described as part of the synthesis of pyrano[3,2-c]quinoline systems. semanticscholar.orgresearchgate.net Another publication identifies the chemical structure of this compound. google.com A review article also notes a derivative, 2-imino-5-oxopyrano[3,2-c]this compound, in a reaction pathway. rsc.orgnih.gov
The absence of this specific information in the literature prevents the generation of a detailed and evidence-based article on the advanced characterization of this compound by these methods, as no research findings or data tables are available to be presented.
Therefore, section 7.8. Other Advanced Characterization Methods (e.g., Fluorescence Spectroscopy, EDX) cannot be completed as per the detailed instructions due to the lack of foundational research data for this compound.
Reaction Mechanisms and Mechanistic Elucidations in Quinoline 3 Carboximidamide Synthesis
Mechanistic Pathways of Key Quinoline (B57606) Formation Reactions (e.g., Skraup, Friedlander, Doebner-von Miller)
Several classical named reactions provide access to the quinoline scaffold, each proceeding through a distinct mechanistic pathway. The choice of reaction often depends on the desired substitution pattern and the availability of starting materials. To synthesize a precursor for quinoline-3-carboximidamide, these methods must employ starting materials that introduce a handle at the eventual C3 position, such as a cyano or carboxyl group.
Skraup Synthesis: The Skraup synthesis is a robust method for producing quinolines by heating an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.orgwikipedia.org The reaction is known for being highly exothermic. uop.edu.pk
The mechanism initiates with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. iipseries.orguop.edu.pk This is followed by a conjugate (Michael) addition of the aniline to acrolein. pharmaguideline.com The resulting intermediate then undergoes acid-catalyzed cyclization onto the aromatic ring, followed by dehydration to form 1,2-dihydroquinoline. uop.edu.pkslideshare.net The final step is the oxidation of the dihydroquinoline intermediate by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline ring system. wikipedia.orguop.edu.pk
Doebner-von Miller Reaction: A variation of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. iipseries.orgsynarchive.com This method offers more flexibility in synthesizing substituted quinolines. iipseries.org The mechanism is believed to involve an initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound. youtube.com Subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline, which is then oxidized to the final quinoline product. youtube.com Recent studies using 13C-labeled ketones suggest a complex pathway that may involve a fragmentation-recombination mechanism, where the aniline and the unsaturated ketone form an adduct that fragments into an imine and the ketone, which then recombine to form the quinoline. nih.gov
Friedländer Synthesis: The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. alfa-chemistry.comwikipedia.org This reaction can be catalyzed by either acids or bases. alfa-chemistry.comorganic-chemistry.org
Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org
Aldol (B89426) Condensation First: The reaction begins with an intermolecular aldol condensation between the two carbonyl-containing starting materials. This is followed by cyclization via Schiff base (imine) formation and subsequent dehydration to yield the quinoline. wikipedia.orgcdnsciencepub.com
Schiff Base First: Alternatively, the initial step can be the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type cyclization and dehydration. wikipedia.org
Recent studies suggest that under typical acidic or basic conditions, the pathway involving an initial slow intermolecular aldol condensation is often favored. cdnsciencepub.comacs.org
| Reaction | Key Reactants | Initial Step | Key Intermediates | Final Step |
| Skraup | Aniline, Glycerol, H₂SO₄, Oxidant | Dehydration of glycerol to acrolein iipseries.org | Acrolein, 1,2-Dihydroquinoline uop.edu.pk | Oxidation uop.edu.pk |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Michael addition of aniline youtube.com | Dihydroquinoline, Imines youtube.comnih.gov | Oxidation |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Aldol condensation or Schiff base formation wikipedia.org | Aldol adduct, Schiff base wikipedia.org | Dehydration alfa-chemistry.com |
Mechanisms of Carboximidamide Formation
The carboximidamide group is typically introduced by converting a nitrile precursor (quinoline-3-carbonitrile). The most common method for this transformation is the Pinner reaction or a related process. researchgate.netwikipedia.org
The Pinner reaction involves treating a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl) gas. nrochemistry.comorganic-chemistry.org The mechanism proceeds as follows:
Protonation: The nitrile nitrogen is protonated by the strong acid, which activates the carbon atom toward nucleophilic attack. This forms a highly electrophilic nitrilium ion. nrochemistry.comnih.gov
Nucleophilic Attack: An alcohol molecule attacks the activated nitrile carbon, leading to the formation of an imidate salt, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.orgnih.gov
Ammonolysis: The isolated Pinner salt (an imino ester salt) is then treated with ammonia (B1221849) or an amine. wikipedia.orgnrochemistry.com The ammonia acts as a nucleophile, attacking the imidate carbon and displacing the alcohol group to form the final carboximidamide (also known as an amidine). nrochemistry.com
Direct amidation of a quinoline-3-carboxylic acid or its ester derivative is another potential, though often less direct, route that may require harsh conditions or specific coupling agents. researchgate.net
Investigation of Intermediate Species and Transition States
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species. In quinoline synthesis, intermediates such as Schiff bases, enamines, and dihydroquinolines are central to the mechanistic pathways. iipseries.orgslideshare.net For instance, in the Doebner-von Miller reaction, the cyclization of α,β-unsaturated N-aryliminium salts has been studied, with evidence suggesting the reversible formation of diazetidinium ions that irreversibly cyclize to quinolines. acs.org Computational studies and kinetic analyses help to map the energy landscapes of these reactions, identifying transition states for steps like cyclization and aromatization. rsc.org
In the context of the Pinner reaction, the key intermediate is the Pinner salt (imidate hydrochloride). organic-chemistry.orgnih.gov Its stability and reactivity are crucial for the successful conversion to the carboximidamide. The transition state for the initial nucleophilic attack of the alcohol on the protonated nitrile is a key determinant of the reaction rate.
Skeletal Rearrangements in Quinoline Derivative Synthesis
During the synthesis of complex heterocyclic systems, skeletal rearrangements can occur, leading to unexpected products. While the classic quinoline syntheses like Skraup and Friedländer are generally robust, certain conditions or substrates can promote rearrangements.
For example, the Chapman rearrangement involves the thermal conversion of an aryl N-arylbenzimidate to the corresponding amide through the intramolecular migration of an aryl group from oxygen to nitrogen. wikipedia.org While this is more relevant to imidates, it highlights the potential for intramolecular migrations in related nitrogen-containing heterocycles.
More recently, methods for "skeletal editing" of the quinoline ring itself have been developed. These advanced techniques can transform the quinoline core into other heterocyclic systems like indolines, indoles, or even ring-expanded benzazepines through processes involving cyclization and sequential rearrangements. bohrium.comresearchgate.net Such transformations, often catalyzed by Brønsted acids or triggered by single-electron transfer, demonstrate the dynamic nature of the quinoline scaffold under specific reaction conditions. bohrium.comresearchgate.net These rearrangements underscore the importance of carefully controlling reaction parameters to ensure the desired this compound precursor is formed without unintended structural alterations.
Emerging Research Directions and Advanced Applications of Quinoline 3 Carboximidamide
Exploration of Novel Biological Targets and Therapeutic Areas for Quinoline-3-carboximidamide
Research into the biological activities of quinoline-3-carboxamide (B1254982) derivatives has unveiled several promising targets for therapeutic intervention, primarily in the field of oncology. These compounds are recognized as significant inhibitors of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. researchgate.net
One of the most prominent targets is the Ataxia Telangiectasia Mutated (ATM) kinase , a critical mediator of the DNA Damage Response (DDR) pathway. researchgate.netnih.gov Cancer cells often exploit DDR kinases for survival, leading to resistance against treatments that rely on inducing DNA damage. nih.gov By inhibiting ATM, quinoline-3-carboxamides (B1200007) can sensitize cancer cells to radio- and chemotherapy. researchgate.netnih.gov Studies have identified potent and highly selective ATM inhibitors within this class of compounds, with some demonstrating suitability for oral administration. acs.orgnih.gov Research has shown that the primary carboxamide group at the C3 position plays a crucial role, potentially by orienting the C4 substituent correctly or by directly binding to the kinase. acs.org Certain derivatives have shown promising cytotoxicity against various cancer cell lines, including HCT116, MDA-MB-468, and MDA-MB-231. nih.gov
Another significant biological target for this class of compounds is the P2X7 receptor (P2X7R) . This receptor is often overexpressed in cancers and plays a role in various pathological conditions. nih.govnih.gov Quinoline-carboxamide derivatives have been synthesized and identified as novel and selective P2X7R antagonists. nih.gov Some of these antagonists have demonstrated potent inhibitory effects in the nanomolar range, suggesting their potential for development as anti-cancer drugs. nih.govresearchgate.net
Beyond these primary targets, quinoline-3-carboxamides have been investigated for other therapeutic applications. The compound roquinimex (B610556), a quinoline-3-carboxamide derivative, has been studied for its immunomodulatory effects and its potential use in treating psoriasis. google.com Additionally, various derivatives have been synthesized and evaluated as inhibitors of other important proteins, such as protein kinase CK2 and cholesteryl ester transfer protein (CETP). researchgate.net The diverse biological activities reported for this scaffold underscore its potential in developing novel therapeutics for a range of diseases, including cancer, autoimmune disorders, and infectious diseases. nih.govfrontiersin.org
Table 1: Investigated Biological Targets for Quinoline-3-carboxamide Derivatives
| Biological Target | Therapeutic Area | Key Findings |
|---|---|---|
| Ataxia Telangiectasia Mutated (ATM) Kinase | Oncology | Potent and selective inhibitors that can sensitize cancer cells to DNA-damaging therapies. nih.govacs.orgnih.goviitgn.ac.in |
| P2X7 Receptor (P2X7R) | Oncology, Inflammation | Selective antagonists with potent inhibitory effects, showing anti-proliferative and apoptotic activity. nih.govnih.govresearchgate.net |
| Protein Kinase CK2 | Oncology | Derivatives identified with inhibitory activity in the micromolar range. researchgate.net |
| Cholesteryl Ester Transfer Protein (CETP) | Cardiovascular Disease | Novel derivatives synthesized showing significant CETP inhibition. researchgate.net |
| Immune System Modulation | Autoimmune Diseases | The derivative roquinimex has been investigated for treating conditions like psoriasis. google.com |
Development of Catalyst Systems for this compound Synthesis
The synthesis of the quinoline (B57606) core can be achieved through several classic named reactions, including the Skraup, Friedlander, Knorr, and Combes syntheses. orientjchem.orgresearchgate.netiipseries.orgpharmaguideline.com However, the creation of the specific this compound derivative requires a subsequent or integrated step to form the amidine (carboximidamide) functional group. The direct nucleophilic addition of an amine to a nitrile (such as a quinoline-3-carbonitrile precursor) is the most atom-economical route to amidines. mdpi.com Modern synthetic chemistry has focused on developing catalyst systems to facilitate this transformation under milder conditions, avoiding the harsh reagents or high temperatures previously required. mdpi.com
Transition metal catalysts have proven particularly effective. Copper-catalyzed systems are widely used for the synthesis of N-substituted amidines from nitriles and amines, often employing a copper salt like CuCl in the presence of an oxidant such as molecular oxygen. mdpi.comresearchgate.net Palladium catalysts have also been developed for the N-arylation of amidines and for the synthesis of N-arylamidines from aryltrifluoroborates and cyanamides. mdpi.comorganic-chemistry.org Other transition metals, including nickel and manganese, have been employed in catalytic systems for the synthesis of N-heterocycles and related structures. researchgate.netorganic-chemistry.org
Recent research has also explored catalyst-free methods for amidine synthesis. These approaches often rely on activating the reacting molecules, for instance by using highly electrophilic azides or by installing strong electron-withdrawing groups adjacent to an azide (B81097) to lower its activation energy. acs.org While these methods avoid metal catalysts, they may require high temperatures or have a limited substrate scope. acs.org The development of efficient and versatile catalytic systems remains a key focus for enabling the practical synthesis of complex molecules like this compound.
Table 2: Selected Catalytic Approaches for Amidine Synthesis
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Copper (e.g., CuCl) | Nitriles, Amines | Sustainable protocol using O₂ as a green oxidant. mdpi.comresearchgate.net |
| Palladium (e.g., Pd(0) complexes) | Aryl Halides/Triflates, Amidines | Allows for N-arylation with a wide range of substrates. mdpi.comorganic-chemistry.org |
| Nickel | Aryl Alkynyl Acids, Amine Source | Provides an alternative pathway for amide/amidine synthesis. researchgate.net |
| Silver | Terminal Alkynes, Azides, etc. | Enables one-pot, multi-component reactions to form amidines. organic-chemistry.org |
| Catalyst-Free | Azides, Enamines (in situ) | Mild, modular, and high-yielding three-component reaction. acs.org |
This compound in Material Science and Other Interdisciplinary Areas
While the primary focus of research on quinoline derivatives has been in medicinal chemistry, the versatile quinoline scaffold has found applications in material science and other industrial fields. georganics.sknih.gov The core structure is used in the manufacture of dyes; for instance, 2- and 4-methylquinoline (B147181) derivatives are precursors to cyanine (B1664457) dyes. wikipedia.org
Quinoline and its derivatives also serve as effective corrosion inhibitors and are used as specialized solvents for resins and terpenes. wikipedia.org The oxidation of quinoline produces quinolinic acid, which is a precursor to a commercial herbicide. wikipedia.org Although the specific compound this compound has not been extensively studied for material applications, the inherent properties of the quinoline ring system—such as its aromaticity, ability to participate in π-stacking, and potential for coordination with metals—suggest that its derivatives could be explored for use in functional materials, sensors, or ligands. researchgate.net This remains an open area for future interdisciplinary research.
Integration of Artificial Intelligence and Machine Learning in this compound Drug Design
The process of discovering and developing new drugs is traditionally long, costly, and has a high rate of failure. nih.govjddtonline.info The integration of Artificial Intelligence (AI) and Machine Learning (ML) has become a transformative force in pharmaceutical research, accelerating nearly every stage of the drug design pipeline. mdpi.comnih.gov These computational tools are highly applicable to the design and optimization of novel compounds like this compound.
AI and ML can be leveraged for initial target identification and validation, analyzing vast biological datasets to propose novel protein targets for a disease. jddtonline.infonih.gov Once a target is selected, computational methods play a crucial role in hit identification. Virtual screening, powered by ML models, can rapidly assess large chemical libraries to identify compounds that are likely to bind to the target, significantly reducing the time and cost of initial screening. nih.gov
For lead optimization, Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone. mdpi.com These models learn the relationship between a molecule's chemical structure and its biological activity, allowing researchers to predict the potency of new, unsynthesized derivatives of a lead compound like this compound. mdpi.com Furthermore, AI algorithms can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates with better drug-like characteristics early in the process. jddtonline.info
More advanced AI techniques, such as deep learning and generative models, are used for de novo drug design. nih.gov These algorithms can generate entirely new molecular structures that are optimized for desired properties, such as high potency against a specific kinase and low predicted toxicity, opening new avenues for discovering innovative therapeutic agents based on the this compound scaffold. nih.govresearchgate.net
Table 3: Applications of AI/ML in the Drug Design Pipeline
| Stage | AI/ML Application | Purpose |
|---|---|---|
| Target Identification | Data Mining, Network Analysis | Analyze genomic and proteomic data to identify and validate novel drug targets. jddtonline.infonih.gov |
| Hit Identification | Virtual Screening, Machine Learning | Screen large compound libraries computationally to find initial hits with desired activity. nih.gov |
| Lead Optimization | QSAR, Predictive Modeling | Predict the potency and properties of new derivatives to guide chemical synthesis. mdpi.com |
| ADMET Prediction | Deep Learning, Regression Models | Forecast physicochemical and toxicological properties to reduce late-stage failures. jddtonline.info |
| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design novel molecules from scratch with optimized multi-parameter profiles. nih.gov |
Q & A
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCC, DMAP, DMF, 25°C | 65 | 92% |
| 2 | NHImidamide, EtOH, reflux | 78 | 95% |
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding in carboximidamide groups) .
- Vibrational spectroscopy : FT-IR to confirm functional groups (e.g., C=N stretch at ~1650 cm) .
- Advanced NMR : - COSY and HSQC for proton-proton correlations and heteronuclear assignments .
Key Considerations:
- Crystallization solvents (e.g., DMSO vs. ethanol) may affect crystal packing and diffraction quality .
Advanced: How to design assays for evaluating biological activity and target interactions?
Methodological Answer:
- In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity for enzymes/receptors .
- Cellular assays : Measure IC in disease-relevant cell lines (e.g., cancer models) with dose-response curves .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes and guide SAR studies .
Q. Table 2: Example In Vitro Assay Parameters
| Target | Assay Type | K (nM) | Reference Compound |
|---|---|---|---|
| Kinase X | SPR | 12.3 ± 1.5 | Staurosporine |
| Receptor Y | FP | 8.7 ± 0.9 | Control Ligand |
Advanced: How to resolve contradictions between biological activity data from different assays?
Methodological Answer:
- Cross-validation : Re-test compounds in orthogonal assays (e.g., SPR vs. ITC) to rule out false positives/negatives .
- Contextual analysis : Evaluate assay conditions (pH, ionic strength) that may alter compound behavior .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Example Workflow:
Replicate assays under standardized conditions.
Compare dose-response curves across platforms.
Use principal component analysis (PCA) to identify outliers .
Advanced: What strategies ensure reproducibility in synthesis and bioactivity studies?
Methodological Answer:
- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental protocols .
- Batch testing : Synthesize multiple batches to assess consistency in yield/purity .
- Negative controls : Include known inhibitors or vehicle controls in bioassays to validate signal-to-noise ratios .
Key Guidelines:
- Pre-register synthetic protocols and analytical parameters in open repositories (e.g., Zenodo) .
Advanced: How can computational modeling optimize this compound derivatives?
Methodological Answer:
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- MD simulations : Simulate ligand-protein dynamics (e.g., GROMACS) to identify stable binding conformations .
- ADMET prediction : Tools like SwissADME assess toxicity and metabolic stability early in design .
Case Study:
- Derivatives with electron-withdrawing groups showed improved binding in kinase targets via enhanced π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
